PD7 antigen
Description
Contextualization of "PD7 Antigen" within Molecular Immunology
In molecular immunology, antigens are molecules that can elicit an immune response, typically by binding to receptors on immune cells like T lymphocytes and B lymphocytes. Antigens can be proteins, carbohydrates, lipids, or nucleic acids. The term "this compound" has been used in relation to several distinct protein antigens.
One prominent association is with the cluster of differentiation 45 (CD45), also known as Leukocyte Common Antigen (LCA). CD45 is a transmembrane protein tyrosine phosphatase expressed on the surface of nearly all nucleated hematopoietic cells nih.govwikipedia.orgabcam.com. The monoclonal antibody clone PD-7/26 is a widely utilized tool for detecting CD45, and in this context, CD45 is the "this compound" being recognized by this specific antibody clone wikipedia.orgnih.govatamankimya.comsemanticscholar.org. CD45 plays a critical role in regulating immune cell signaling, including the activation of T and B cells nih.govwikipedia.orgabcam.com.
Another context involves an antigen from the fungus Aspergillus fumigatus. A monoclonal antibody clone named PD7 has been developed that recognizes the Aspergillus ribotoxin Asp f I nih.govpeptidesciences.com. In this instance, Asp f I, a protein, is the "this compound".
Furthermore, in studies involving miniature swine, a class I major histocompatibility (MHC) gene designated PD7 exists, and its protein product is referred to as "this compound, Sus scrofa" wikipedia.org. This is another example of a protein antigen being associated with the "PD7" designation within a specific research model.
Overview of Antigen Classification and Biological Significance
Antigens are broadly classified based on their origin (e.g., foreign or self), their chemical nature (e.g., protein, carbohydrate), and their relationship with the immune system (e.g., T-dependent or T-independent). The entities referred to as "this compound" are primarily protein antigens.
CD45, as a prominent example associated with the PD-7/26 antibody, is a type I transmembrane protein. It is a receptor-type protein tyrosine phosphatase with a significant role in signal transduction within the immune system wikipedia.orgabcam.comebi.ac.uk. Different isoforms of CD45 exist due to alternative splicing, and these isoforms can have varying expression patterns on different leukocyte subsets and at different stages of cell differentiation wikipedia.orgabcam.com. The biological significance of CD45 lies in its ability to regulate the activity of kinases, such as the Src family kinases, which are crucial for initiating signaling cascades downstream of antigen receptors on T and B cells wikipedia.orgabcam.comebi.ac.uk. Dysregulation of CD45 function can lead to immunodeficiency or autoimmunity nih.govabcam.comebi.ac.uk.
Asp f I, recognized by the PD7 antibody in the context of Aspergillus, is a ribotoxin, a protein with enzymatic activity that can inhibit protein synthesis nih.govpeptidesciences.com. Its biological significance relates to the pathogenesis of Aspergillus infections, particularly invasive pulmonary aspergillosis nih.govpeptidesciences.com.
The swine this compound, an MHC class I protein, is involved in presenting peptides to T lymphocytes, a fundamental process in cellular immunity and transplant rejection wikipedia.org.
Historical Perspective of this compound Identification in Research
The identification of antigens associated with the "PD7" designation is linked to the development and application of immunological tools, particularly monoclonal antibodies.
The PD-7/26 monoclonal antibody, which recognizes CD45, was developed in the early 1980s and quickly became a valuable reagent in immunohistochemistry for identifying cells of hematopoietic origin wikipedia.orgnih.gov. Its ability to stain leukocytes in formalin-fixed, paraffin-embedded tissues made it particularly useful in the diagnosis of lymphomas and leukemias wikipedia.orgnih.govatamankimya.com. The identification of CD45 as the target of PD-7/26 provided a specific marker for the pan-leukocyte population.
The identification of the Aspergillus antigen recognized by the PD7 antibody arose from research aimed at developing diagnostic tools for aspergillosis. The development of the PD7 monoclonal antibody allowed for the detection of the Asp f I ribotoxin, a secreted protein, which serves as a biomarker for active Aspergillus infection nih.govpeptidesciences.com.
The swine PD7 MHC gene and its antigen product were identified through genetic and immunological studies in miniature swine, a model system used to understand MHC gene expression and its role in immune responses, including graft rejection wikipedia.org.
These examples highlight that "this compound" is a term that has emerged in different research avenues, referring to distinct protein molecules identified through specific immunological reagents or genetic studies.
Table 1: Entities Associated with "this compound"
| Entity | Nature | Associated Research Contexts | Relevant Database Identifiers |
| CD45 (Leukocyte Common Antigen) | Protein | Recognized by PD-7/26 monoclonal antibody; Immune cell signaling | NCBI Gene ID: 5788 (PTPRC) nih.gov, UniProtKB/Swiss-Prot: P08575 researchgate.net |
| Asp f I (Aspergillus fumigatus) | Protein | Recognized by PD7 monoclonal antibody; Aspergillosis diagnosis | UniProt: P67875 signalchemdx.com |
| This compound (Sus scrofa MHC Class I) | Protein | Product of swine PD7 MHC gene; Transplant immunology | NCBI Gene: M59750 (for PD7 gene sequence) wikipedia.org |
Note: A single PubChem CID for "this compound" as a distinct chemical compound is not available as the term refers to different protein antigens.
Table 2: Research Findings Related to CD45 (recognized by PD-7/26)
| Research Area | Key Findings | Source |
| Immune Cell Signaling | Essential regulator of T and B cell antigen receptor-mediated activation; Modulates Src family kinases and suppresses JAK kinases. nih.govwikipedia.orgabcam.comebi.ac.uk | nih.govwikipedia.orgabcam.comebi.ac.uk |
| Hematopoietic Cell Identification | Expressed on most nucleated hematopoietic cells; Used as a marker to distinguish hematopoietic neoplasms (like lymphoma) from non-hematopoietic tumors in diagnosis. wikipedia.orgnih.govatamankimya.com | wikipedia.orgnih.govatamankimya.com |
| Disease Association | Mutations in the PTPRC gene (encoding CD45) are associated with severe combined immunodeficiency and multiple sclerosis. ebi.ac.uk Plays a role in autoimmune diseases and cancer. abcam.com | abcam.comebi.ac.uk |
Table 3: Research Findings Related to Asp f I (recognized by PD7 antibody)
| Research Area | Key Findings | Source |
| Aspergillus Pathogenesis | Ribotoxin secreted during hyphal development; Serves as a potential biomarker for detecting invasive Aspergillus growth. nih.govpeptidesciences.com | nih.govpeptidesciences.com |
| Diagnostic Development | Monoclonal antibody PD7 recognizes Asp f I; Used in ELISA and lateral-flow devices for detecting Aspergillus antigen in biological samples. nih.govpeptidesciences.com | nih.govpeptidesciences.com |
Table 4: Research Findings Related to Swine this compound (MHC Class I)
| Research Area | Key Findings | Source |
| MHC Gene Expression | PD7 gene is highly homologous to the swine PD1 gene (encoding a classical transplantation antigen) but expressed at markedly lower levels in most tissues. wikipedia.org | wikipedia.org |
| Gene Regulation | Expression is regulated by a tissue-specific negative regulatory DNA sequence element (silencer) observed in lymphoid tissues and skin. wikipedia.org | wikipedia.org |
| Transplant Biology | Expression levels correlate with the rate of skin graft rejection in transgenic mice expressing the swine PD7 gene, indicating its role as a transplantation antigen. wikipedia.org | wikipedia.org |
Properties
CAS No. |
137086-84-1 |
|---|---|
Molecular Formula |
C21H46ClN |
Synonyms |
PD7 antigen |
Origin of Product |
United States |
Discovery and Nomenclature of Pd7 Antigen
Identification of Monoclonal Antibody Clones Associated with PD7 Antigen
The characterization of cell surface markers through the development of monoclonal antibodies led to the identification of an epitope later associated with the PD7 designation in humans.
The PD7/26 monoclonal antibody is a widely utilized tool in immunology and diagnostic pathology. It was developed through the immunization of mice with human peripheral blood lymphocytes maintained in T cell growth factor uniprot.orgatlasgeneticsoncology.orgwikipedia.org. This antibody is frequently used in conjunction with other clones, such as 2B11, as part of an oligoclonal cocktail to enhance detection sensitivity by recognizing multiple epitopes on the target antigen atlasgeneticsoncology.orguniprot.org.
The PD7/26 antibody demonstrates specificity for the CD45 leukocyte common antigen (LCA) family atlasgeneticsoncology.orgwikipedia.orguniprot.orgensembl.org. Specifically, it recognizes an epitope present on the CD45RB isoform. CD45RB is a transmembrane glycoprotein (B1211001) that is an alternatively spliced variant of the broader CD45 molecule. The epitope recognized by PD7/26 is associated with the inclusion of exon 5 in the CD45 mRNA transcript. This antibody is capable of detecting CD45RB in various applications, including flow cytometry, immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tissues, immunofluorescence (IF), and Western Blot (WB) atlasgeneticsoncology.org. Its ability to recognize antigens in fixed and paraffin-embedded tissues is a notable characteristic.
Research findings indicate that the PD7/26 antibody is useful in differentiating between lymphoid and non-lymphoid tumors of B-cell origin due to the expression pattern of CD45RB. CD45RB expression is more restricted than pan-CD45, being found on T cell subsets, B, NK, and myeloid cells, and is expressed on the majority of lymphomas and leukemias of B-cell origin.
Here is a summary of the PD7/26 monoclonal antibody's characteristics and applications:
| Characteristic | Detail | Source(s) |
| Host | Mouse | uniprot.orgatlasgeneticsoncology.orgwikipedia.org |
| Clonality | Monoclonal (often used in oligoclonal cocktails like with 2B11) | uniprot.orgatlasgeneticsoncology.orgwikipedia.orguniprot.org |
| Target | CD45RB (Protein tyrosine phosphatase, receptor type, C isoform) | |
| Epitope | Associated with exon 5 of CD45 (PTPRC) | |
| Reactivity | Human (also reported for Canine) | uniprot.orgatlasgeneticsoncology.orgensembl.org |
| Applications | Flow Cytometry, IHC (Paraffin), IF, WB, ICC/IF | atlasgeneticsoncology.org |
| Immunogen | Human peripheral blood lymphocytes maintained in T cell growth factor | uniprot.orgatlasgeneticsoncology.orgwikipedia.org |
The antigen recognized by the PD7/26 antibody is formally designated as an epitope of CD45, specifically the CD45RB isoform. CD45 (also known as Leukocyte Common Antigen, LCA, or PTPRC) is a receptor-type protein tyrosine phosphatase widely expressed on nucleated hematopoietic cells uniprot.orguniprot.orguniprot.orgensembl.org. Alternative splicing of exons 4, 5, and 6 of the PTPRC gene gives rise to multiple CD45 isoforms, including CD45RA, CD45RB, CD45RC, and CD45RO. The PD7/26 antibody specifically binds to an epitope determined by the presence of exon 5, characteristic of the CD45RB isoform. This isoform variability in the extracellular domain influences CD45 function and expression patterns on different immune cell subsets and at various stages of cell differentiation and activation. CD45RB expression is notably downregulated as T cells transition from a naive to a memory state.
Independent Discovery of this compound in Specific Model Organisms
Separately from the human leukocyte marker studies, the designation PD7 was used in the context of the major histocompatibility complex in miniature swine.
In miniature swine (Sus scrofa), a Class I Major Histocompatibility gene was characterized and designated as PD7. The major histocompatibility complex in pigs is known as the Swine Leukocyte Antigen (SLA) complex. The SLA complex is located on chromosome 7 and contains Class I, Class II, and Class III regions. The PD7 gene is part of the SLA Class I region. Studies have analyzed the in vivo expression patterns of the miniature swine PD7 gene, including in transgenic mice models.
Structural analysis of PD7 DNA sequences in miniature swine revealed that PD7 is highly homologous to another pig Class I MHC gene, PD1. PD1 is known to encode a classical transplantation antigen. Despite this extensive homology at the DNA sequence level, the expression levels of PD7 in situ in the pig were observed to be markedly lower than those of PD1 in nearly all tissues examined. This divergence in expression suggests distinct regulatory mechanisms. Further analysis involving transgenic mice with varying lengths of 5' flanking sequences of the PD7 gene indicated the presence of a tissue-specific negative regulatory element, or silencer, that contributes to the lower expression of PD7, particularly in lymphoid tissues and skin. Phylogenetic analyses have also indicated that the swine PD7 gene is a homologue of SLA-3. The SLA complex in swine exhibits some differences compared to the human HLA complex, including the organization of genes and the presence or absence of certain loci.
Molecular Biology and Biochemical Characterization of Pd7 Antigen
Protein Sequence and Isoform Diversity
Molecular Weight Profiles of CD45/CD45RB Isoforms (e.g., 180, 190, 205, 220 kDa)CD45 is a family of single-chain transmembrane glycoproteins exhibiting marked structural heterogeneity due to alternative splicing and glycosylation. The different isoforms of human CD45 range in molecular weight from 180 to 240 kDaebi.ac.uk. Specific isoforms have been characterized by their molecular weights, including 180 kDa (CD45RO), 190 kDa, 205 kDa, and 220 kDa (CD45RA). CD45RB specifically refers to isoforms recognized by antibodies reacting with epitopes found on some, but not all, CD45 isoforms, typically including the 190, 205, and 220 kDa formscore.ac.uk. The variation in molecular weight is primarily a result of the alternative splicing of exons 4, 5, and 6, which encode portions of the extracellular domainebi.ac.uk. The expression of these different isoforms is cell-type and stage-specific and is conserved among vertebrates.
Here is a table summarizing the molecular weights of common human CD45 isoforms:
| CD45 Isoform | Exons Included (A, B, C) | Typical Molecular Weights (kDa) |
| CD45RO | None (O) | 180 |
| CD45RB | B, possibly AB, BC, ABC | 190, 205, 220 core.ac.uk |
| CD45RA | A, possibly AB, ABC | 205, 220 |
| CD45 (Pan) | All isoforms | 180-240 ebi.ac.uk |
Note: The inclusion of specific exons can vary, leading to different isoform combinations and molecular weights.
Amino Acid Sequence Homology and Conservation in PD7 AntigenRegarding CD45 (PTPRC), the amino acid sequence, particularly the intracellular phosphatase domains, is strongly conserved across vertebrate evolutioncncb.ac.cn. Comparisons of CD45 extracellular domain sequences from divergent vertebrate species, including mammals, chickens, and sharks, suggest the conservation of specific structural regions, such as a region with potential O-linked carbohydrate sites, a cysteine-containing region, and three fibronectin type III domainscncb.ac.cn. A specific tyrosine residue (Tyrosine 340 in human CD45), located within the first fibronectin type III module, is crucial for structural integrity and is conserved in all CD45 sequences examined across various species. While the intracellular domain is highly conserved, the extracellular domain, particularly the variable region encoded by alternatively spliced exons, shows more variationebi.ac.ukcore.ac.uk.
For swine MHC Class I molecules, including the protein encoded by the SLA-3 gene (formerly PD7), comparative analyses of amino acid sequences with homologous genes in other species like humans and mice show notable similarities. Sequence comparisons of swine DNA with Class I genes from other species reveal generally high conservation in exons 2, 3, 4, and 6, which encode parts of the extracellular domain involved in peptide binding and interaction with T cell receptors. The peptide-binding regions (PBRs) of SLA Class I genes show intra-locus amino-acid sequence variations, with the Shannon diversity index and rate of nonsynonymous substitutions for PBR being significantly higher in SLA compared to human HLA. This indicates areas of both conservation (essential for structure and function) and variability (important for recognizing diverse antigens) within swine MHC Class I sequences.
Post-Translational Modifications
Both CD45 and MHC Class I molecules undergo significant post-translational modifications (PTMs), which are crucial for their proper folding, trafficking, function, and interaction with other molecules.
CD45 is known to be heavily glycosylated, with both N- and O-linked glycosylation occurring on its extracellular domain thermofisher.comebi.ac.ukcore.ac.uk. Glycosylation contributes significantly to the observed molecular weight heterogeneity of CD45 isoforms nih.gov. These carbohydrate structures can influence the interaction of CD45 with ligands and its localization on the cell surface core.ac.uk. Post-translational modifications, potentially including glycosylation, have been suggested to contribute to the generation of high molecular weight forms of CD45 observed in certain cell types nih.gov. Epitope-specific crosslinking of CD45 can also lead to marked post-translational modifications of downstream signaling molecules.
MHC Class I molecules, including those in swine (SLA Class I), are also subject to post-translational modifications as they are transported through the secretory pathway. These modifications include extensive changes to the N-glycan regions of the protein, which begin in the endoplasmic reticulum and are further processed in the Golgi apparatus before the molecules reach the cell surface. These glycosylation events are important for the proper folding and assembly of the MHC Class I complex with beta-2 microglobulin and antigenic peptides.
Other types of post-translational modifications, such as phosphorylation, acetylation, ubiquitination, and lipidation, are general mechanisms that regulate protein function, stability, localization, and interactions. While specific details on all PTMs for swine MHC Class I gene PD7 (SLA-3) were not extensively detailed in the search results beyond glycosylation common to MHC Class I, it is plausible that other PTMs also play regulatory roles.
Glycosylation Patterns (N- and O-glycosylation for CD45)
CD45 is extensively modified by both N-linked and O-linked glycosylation nih.govnih.govresearchgate.net. These glycosylation events occur at distinct regions within the extracellular domain of the protein.
N-linked glycosylation primarily takes place in the membrane-proximal region of CD45, which includes three fibronectin type III repeats and a cysteine-rich region common to all isoforms bio-rad-antibodies.comnih.govoup.com. Human CD45RO, the smallest isoform lacking the A, B, and C domains, contains up to 11 potential N-glycosylation sites nih.gov. The N-glycans on CD45 can be of the high-mannose, hybrid, or complex type, with the majority on peripheral T cells being complex nih.gov. These complex N-glycans can be further modified by terminal sialic acid residues linked via α2,3 or α2,6 linkages nih.govoup.comoup.com. Studies have shown that roughly half of the N-glycans on CD45 in thymocytes are high mannose or hybrid, while most on peripheral T cells are complex nih.gov.
O-linked glycosylation is predominantly found in the membrane-distal regions, particularly within the alternatively spliced A, B, and C domains nih.govoup.comoup.com. These regions are rich in serine, threonine, and proline residues, characteristic of O-glycosylation sites oup.com. The A and C domains also contain N-glycosylation sites, while the B domain does not oup.com. O-glycans on CD45 can exist as short core 1 structures or more branched core 2 structures oup.com. Like N-glycans, O-glycans can be terminated with sialic acid residues, typically linked via α2,3 or α2,6 linkages oup.com. Research on human leukocytes has shown that O-linked sugar chains on CD45 comprise both neutral (64%) and acidic (36%) oligosaccharides, with the acidic component being attributed to sialylation cas.cz. The distribution of sialylated core 2 oligosaccharides has been shown to differ among CD45 isoforms cas.cz.
Impact of Glycosylation on Epitope Presentation and Function
Glycosylation of CD45 profoundly impacts its function and interaction with other molecules, including the presentation of epitopes recognized by antibodies and lectins, and its role in regulating cellular signaling.
The presence and structure of glycans on CD45 can influence the binding of antibodies. For instance, the recognition of CD45RB epitopes by certain antibodies can be differentially affected by O-linked glycosylation and sialic acid aai.org. Specifically, the 1B11 epitope on CD45RB was recognized only in the absence of both core 2 glycosylation and sialic acid in one study, while recognition of another protein, CD43, by the same antibody required these modifications aai.org. Another study identified a sialic acid-dependent epitope on the B domain of CD45 recognized by the CZ-1 antibody oup.comoup.com. Paradoxically, during T-cell activation, there can be a simultaneous loss of sialic acid from some CD45 glycans (detected by increased PNA binding) and increased sialylation of the CZ-1 epitope, demonstrating site-specific changes in glycosylation and their impact on epitope presentation oup.com.
Glycosylation also plays a crucial role in regulating the phosphatase activity of the intracellular domains of CD45 and influencing T cell receptor signaling nih.govresearchgate.netoup.comtandfonline.commdpi.com. Bulky N- and O-glycans and negatively charged sialic acid residues on the extracellular domains can affect the spatial arrangement and clustering of CD45 on the cell membrane, which in turn influences its ability to interact with its substrates and regulate signaling thresholds nih.govoup.comtandfonline.com. Reduced sialylation of CD45 on activated T cells has been proposed to enhance TCR reactivity oup.comoup.com. Conversely, α2,6-sialylation has been shown to inhibit the clustering of CD45, leading to diminished signaling tandfonline.com.
Furthermore, CD45 glycosylation is critical for its interaction with endogenous lectins, such as galectins, which are involved in various immune processes, including T cell apoptosis nih.govtandfonline.commdpi.comresearchgate.netaai.orgnih.gov. Galectin-1, for example, binds to N- and O-glycans on CD45 researchgate.netnih.gov. The susceptibility of T cells to galectin-1-induced death can be regulated by the glycosylation status of CD45, including the expression of core 2 O-glycans and the balance of N-glycan sialylation aai.orgnih.gov. Alterations in CD45 N-glycans or O-glycans have been shown to affect the interaction between CD45 and galectin-1, influencing cell death in lymphoma cells researchgate.net.
Changes in CD45 glycosylation are not uniform across all sites or isoforms but can be microheterogeneous and specific to individual glycans, reflecting dynamic regulation during T cell development and activation oup.comoup.com. These precise changes in glycan structure are thought to have specific functions in T cell biology oup.com.
Table 1: Summary of CD45 Glycosylation Characteristics
| Glycosylation Type | Primary Location on CD45 | Glycan Structures Involved | Impact on Function |
| N-linked | Membrane-proximal region (Fibronectin type III repeats) bio-rad-antibodies.comnih.govoup.com | High-mannose, hybrid, complex; can be terminally sialylated nih.govoup.com | Influences galectin-1 binding and signaling researchgate.netnih.gov, affects spatial arrangement and signaling nih.govoup.comtandfonline.com. |
| O-linked | Membrane-distal region (A, B, C domains) nih.govoup.comoup.com | Core 1, Core 2; can be terminally sialylated oup.comcas.cz | Affects antibody epitope recognition oup.comoup.comaai.org, regulates galectin-1 binding and cell death researchgate.netaai.orgnih.gov, influences signaling nih.govoup.comtandfonline.com. |
Structural Features and Domain Organization of Pd7 Antigen
(CD45)
The CD45 protein is a quintessential type I transmembrane protein, characterized by a complex extracellular region, a single transmembrane helix, and an intracellular portion containing two phosphatase domains. bio-rad-antibodies.combio-rad-antibodies.com Its significant size and glycosylation contribute to its prominent presence on the leukocyte cell surface. oup.com
Extracellular Domain Variations in CD45 Isoforms
A key feature of CD45 is the existence of multiple isoforms generated through the alternative splicing of three exons (4, 5, and 6, also referred to as A, B, and C) near the N-terminus of the extracellular region. oup.comresearchgate.net This differential splicing results in proteins that vary in the size and composition of their extracellular domains, ranging from approximately 180 to 240 kDa. oup.comresearchgate.net
The expression of these isoforms is tightly regulated during the development and differentiation of hematopoietic cells. oup.com For instance, naive T cells primarily express high molecular weight isoforms containing the A exon (CD45RA), while activated and memory T cells express the shortest isoform, CD45RO, which lacks all three variable exons. bio-rad-antibodies.combio-rad-antibodies.comresearchgate.net
The variable extracellular region consists of a heavily O-linked glycosylated, mucin-like segment encoded by the alternatively spliced exons. researchgate.net This is followed by a cysteine-rich region and three fibronectin type III (fn3) domains that are common to all isoforms. bio-rad-antibodies.comoup.com The size of the extracellular domain can vary significantly, from 28 nm for the CD45RO isoform to 51 nm for the largest CD45RABC isoform. oup.com These size differences are believed to play a role in regulating intermolecular interactions at the cell surface, thereby influencing signal transduction. oup.comnih.gov
| Isoform Designation | Exons Present | Typical Cellular Expression |
|---|---|---|
| CD45RABC | Exons 4 (A), 5 (B), 6 (C) | B cells |
| CD45RAB | Exons 4 (A), 5 (B) | - |
| CD45RBC | Exons 5 (B), 6 (C) | - |
| CD45RA | Exon 4 (A) | Naive T cells |
| CD45RB | Exon 5 (B) | Subsets of T cells, B cells, macrophages |
| CD45RO | None of the variable exons | Activated and memory T cells, some B cells, granulocytes |
Shared Transmembrane and Cytoplasmic Domains of CD45
In contrast to the variable extracellular region, all isoforms of CD45 share identical transmembrane and cytoplasmic domains. bio-rad-antibodies.combio-rad-antibodies.com The single-pass transmembrane peptide consists of 22 amino acids. bio-rad-antibodies.com
The intracellular portion is substantial, comprising a 707-amino-acid cytoplasmic region. bio-rad-antibodies.com This region contains two tandem protein phosphotyrosine phosphatase (PTP) domains, designated as Domain 1 (D1) and Domain 2 (D2). oup.comresearchgate.net While both domains are necessary for full enzymatic function, only the membrane-proximal D1 possesses intrinsic phosphatase activity. bio-rad-antibodies.combio-rad-antibodies.com The D2 domain, although catalytically inactive, is thought to play a regulatory role, possibly by stabilizing the structure of D1 or mediating interactions with other proteins. researchgate.net The phosphatase activity of the cytoplasmic domain is crucial for T-cell receptor signaling, where it activates Src-family kinases like Lck and Fyn by dephosphorylating an inhibitory tyrosine residue. oup.com
PDZ Domains in Related PDZD7 Protein
It is important to distinguish the CD45 protein from PDZ domain-containing protein 7 (PDZD7), a distinct molecule sometimes associated with similar nomenclature. PDZD7 is a scaffolding protein implicated in Usher syndrome, a condition characterized by hearing loss and retinitis pigmentosa. nih.govnih.gov
Unlike CD45, the structure of PDZD7 is characterized by the presence of multiple PDZ domains. nih.govresearchgate.net PDZ domains are common structural domains of 80-90 amino acids that are crucial for mediating protein-protein interactions. The long isoform of PDZD7 contains three PDZ domains, a harmonin homology domain (HHD), and a proline-rich region. frontiersin.org These PDZ domains are responsible for binding to the C-terminal motifs of other proteins, such as USH2A and GPR98, assembling them into a larger protein complex essential for the development of inner ear hair cells and retinal photoreceptors. nih.govfrontiersin.org PDZD7 can also form homodimers through its second PDZ domain (PDZ2). nih.gov
| Protein | Key Structural Domains | Primary Function |
|---|---|---|
| CD45 (PD7 Antigen) | Variable Extracellular Domain (fn3, Cys-rich, Mucin-like), Transmembrane Domain, Two Cytoplasmic Phosphatase Domains | Protein Tyrosine Phosphatase; Regulation of lymphocyte activation |
| PDZD7 | Three PDZ Domains, Harmonin Homology Domain (HHD) | Scaffolding protein; Assembly of protein complexes in sensory cells |
Epitope Mapping and Conformational Analysis
An epitope is the specific part of an antigen that is recognized by an antibody. biosynth.com The characterization of these sites is fundamental to understanding antibody-antigen interactions. Epitopes are broadly classified into two categories: linear and conformational. nottingham.ac.uk
Identification of Linear and Conformational Epitopes of this compound
Epitope mapping aims to identify the specific amino acid residues on an antigen that are involved in antibody binding. biosynth.com
Linear Epitopes : These are formed by a continuous sequence of amino acids in the primary structure of a protein. nottingham.ac.uk They can be identified using methods like peptide arrays, where a series of overlapping synthetic peptides corresponding to the antigen's sequence are tested for antibody binding. nottingham.ac.uknih.gov
Conformational Epitopes : Also known as discontinuous epitopes, these are composed of amino acids that are distant in the primary sequence but are brought into close proximity by the protein's three-dimensional folding. nottingham.ac.uknih.gov The majority of B-cell epitopes (~90%) are conformational. nih.gov Identifying these epitopes requires techniques that preserve the native structure of the antigen, such as X-ray crystallography of the antigen-antibody complex, hydrogen-deuterium exchange mass spectrometry (HDX-MS), or mutagenesis studies where specific residues are altered to see if binding is lost. nih.govdiva-portal.org
For a large, complex glycoprotein (B1211001) like CD45, it is highly probable that antibodies recognize conformational epitopes, particularly within the folded fibronectin type III domains or the heavily glycosylated variable regions. The specific epitope for the PD7/26 antibody clone would require experimental mapping, but it would be located on the extracellular portion of one or more of the CD45 isoforms it recognizes.
Role of Protein Folding in Epitope Formation
The formation of conformational epitopes is entirely dependent on the correct folding of the protein antigen. nih.gov The secondary, tertiary, and quaternary structures of a protein dictate the spatial arrangement of amino acids, creating the unique three-dimensional surface that an antibody's binding site (paratope) will recognize. nih.gov
If a protein is denatured (unfolded), its conformational epitopes are destroyed, and the antibody will no longer be able to bind. nottingham.ac.uk This is a key reason why techniques like standard Western blotting, which often involves denaturing the protein, may fail to detect antibodies that recognize conformational epitopes. plos.org The intricate folding of the CD45 extracellular domains, including the formation of disulfide bonds and the correct topology of the fn3 domains, is therefore essential for creating and maintaining the structural integrity of its conformational epitopes. oup.comnih.gov Any disruption to this folding process would likely abrogate the binding of antibodies that rely on the native three-dimensional structure for recognition. nih.govsemanticscholar.orgosti.gov
Computational Approaches for Epitope Prediction
Identifying the specific peptide epitopes that bind to MHC molecules like the this compound is fundamental for vaccine development and understanding immune responses. Computational methods provide a rapid and cost-effective approach to predict these epitopes. These methods can be broadly categorized into sequence-based, structure-based, and machine learning approaches.
Sequence-Based Methods: These were among the first computational methods developed and rely on identifying patterns or motifs in the amino acid sequences of known binding peptides. For MHC class I molecules, these methods often use position-specific scoring matrices (PSSMs) or artificial neural networks to predict the binding affinity of a peptide to a specific MHC allele.
Structure-Based Methods: With the increasing availability of crystal structures for MHC molecules, structure-based methods have gained prominence. These methods utilize the three-dimensional structure of the MHC peptide-binding groove to predict peptide binding. Techniques like molecular docking and molecular dynamics simulations can model the interaction between a peptide and the MHC molecule, providing an estimation of the binding energy. oup.com For swine leukocyte antigens (SLAs), homology modeling can be used to generate 3D structures of different SLA alleles based on existing templates, which can then be used for docking studies to predict peptide binders. oup.com
Machine Learning and Pan-Specific Methods: More advanced methods leverage machine learning algorithms, such as support vector machines and artificial neural networks, trained on large datasets of experimentally validated binding peptides. "Pan-specific" methods are particularly useful when experimental data for a specific MHC allele, such as PD7, is limited. These methods are trained on data from multiple MHC alleles and can infer the binding preferences of uncharacterized molecules based on their sequence. nih.gov
For swine, specific computational tools have been developed to predict T-cell epitopes. NetMHCpan is a widely used tool that can predict peptide binding to a range of SLA class I alleles. nih.govnih.gov Another tool, PigMatrix , was developed using the "pocket profile method," which leverages similarities between the binding pockets of human (HLA) and swine MHC molecules to predict peptide binding preferences for SLA class I and class II alleles. nih.govresearchgate.net These tools can be instrumental in identifying potential epitopes from swine pathogens that could bind to the this compound.
Table 2: Overview of Computational Epitope Prediction Approaches
| Approach | Principle | Examples of Techniques/Tools | Application to this compound |
| Sequence-Based | Utilizes amino acid sequence motifs of known binding peptides. | Position-Specific Scoring Matrices (PSSMs), Artificial Neural Networks | Can provide initial predictions based on the primary sequence of the this compound's binding groove. |
| Structure-Based | Employs the 3D structure of the MHC-peptide complex. | Molecular Docking, Homology Modeling, Molecular Dynamics | Can model the interaction of peptides with a homology model of the this compound to predict binding affinity. oup.com |
| Machine Learning | Uses algorithms trained on large datasets of known binders. | Support Vector Machines (SVM), NetMHCpan, PigMatrix | Tools like NetMHCpan and PigMatrix can predict potential peptide epitopes for a range of swine MHC alleles, which can be extrapolated to PD7. nih.govnih.gov |
Biosynthesis and Processing Pathways of Pd7 Antigen
Intracellular Synthesis Mechanisms
The synthesis of the PD7 antigen (CD45) is a complex process that begins with the expression of its corresponding gene and translation into a polypeptide chain, followed by processing through the cell's secretory pathway.
Gene Expression and Translation
The this compound is encoded by the PTPRC (Protein Tyrosine Phosphatase Receptor Type C) gene. wikipedia.org This gene is composed of 35 exons, and its expression is restricted to nucleated hematopoietic cells. nih.gov The expression of the PTPRC gene is a hallmark of cells of the hematopoietic lineage, with the exception of mature erythrocytes and plasma cells. bio-rad-antibodies.com
Transcription of the PTPRC gene results in messenger RNA (mRNA) molecules that can undergo alternative splicing. This differential splicing of three exons—designated A, B, and C (corresponding to exons 4, 5, and 6)—generates various isoforms of the this compound, such as CD45RA, CD45RB, and CD45RO. nih.govbio-rad-antibodies.com These isoforms differ in the structure of their extracellular domains and are expressed in a cell-type and differentiation-stage-specific manner. wikipedia.org
Following transcription and splicing, the mature mRNA is exported to the cytoplasm, where it undergoes translation. The process of translation initiates on ribosomes, which read the mRNA sequence and synthesize the corresponding polypeptide chain. atcmeetingabstracts.com
Involvement of Ribosomes and ER/Golgi Pathways
As a transmembrane glycoprotein (B1211001), the synthesis of the this compound (CD45) is directed through the secretory pathway, which involves the endoplasmic reticulum (ER) and the Golgi apparatus. The process begins when a ribosome starts translating the this compound mRNA in the cytoplasm. The nascent polypeptide chain contains a signal sequence that directs the ribosome-mRNA complex to the membrane of the rough endoplasmic reticulum (RER).
The polypeptide is then co-translationally inserted into the RER lumen. atcmeetingabstracts.com Within the RER, the protein undergoes initial folding and the first steps of glycosylation. From the ER, the nascent protein is transported in vesicles to the Golgi apparatus. nih.gov In the Golgi, the protein undergoes further processing and maturation, including complex glycosylation, before being sorted and transported to its final destination on the cell surface. nih.gov
Post-Translational Processing and Maturation
After the initial polypeptide chain is synthesized, the this compound (CD45) undergoes extensive post-translational modifications, primarily glycosylation, which are critical for its structure and function.
Glycosylation Pathway Enzymes
Glycosylation is a major post-translational modification of the this compound, which is a heavily glycosylated protein. wikipedia.orgbio-rad-antibodies.com This process involves the enzymatic addition of complex carbohydrate chains (glycans) to the polypeptide backbone. The this compound contains both N-linked (attached to asparagine residues) and O-linked (attached to serine or threonine residues) glycans. nih.gov
The pattern of glycosylation is highly regulated and changes during T-cell development and activation. nih.gov This dynamic modulation is controlled by the expression and activity of various glycosyltransferases and glycosidases. nih.gov For example, sialyltransferases are a family of enzymes responsible for adding sialic acid residues to the termini of glycan chains, a common feature of mature this compound glycoproteins. nih.gov The specific isoforms of the this compound, created by alternative splicing, present different sites for glycan attachment, further diversifying the final structure. nih.gov
The table below summarizes key enzymes and modifications involved in this compound glycosylation.
| Enzyme Family | Function | Type of Glycosylation Affected | Significance for this compound (CD45) |
| Glycosyltransferases | Catalyze the transfer of sugar moieties to the polypeptide chain or existing glycan structure. | N-linked and O-linked | Determines the complex branching and composition of glycans. |
| Glycosidases | Remove sugar residues from the glycan structure. | N-linked and O-linked | Trims and modifies the glycan structure during processing in the ER and Golgi. |
| Sialyltransferases | Add sialic acid to the terminal positions of glycan chains. | N-linked and O-linked | Contributes to the highly sialylated nature of mature CD45 glycoproteins. wikipedia.org |
| Neuraminidase | Removes sialic acid residues. | N-linked and O-linked | Loss of sialic acid can affect epitope recognition, such as for CD45R0 and CD45RB. wikipedia.org |
| O-glycanase | Specifically cleaves O-linked glycans. | O-linked | Treatment with this enzyme leads to the loss of CD45R0 and CD45RB epitopes, indicating their dependence on O-glycans. wikipedia.org |
Cleavage and Release Mechanisms
The this compound (CD45) is a type I transmembrane protein, meaning it is typically anchored in the cell membrane. bio-rad-antibodies.com While systemic release of the entire molecule is not its primary fate, the protein can be subject to cleavage.
Certain exogenous proteases can cleave the this compound. For instance, a unique metalloprotease from the bacterium Pasteurella haemolytica has been shown to cleave O-sialoglycoproteins, including CD45.
More relevant to endogenous processes, a soluble fragment corresponding to the cytoplasmic tail of CD45 (ct-CD45) can be generated during the activation of human phagocytes. nih.gov This fragment is released into the extracellular space and has been shown to bind to T-cells and modulate their activation, suggesting a potential regulatory role for a cleaved portion of the molecule. nih.gov
Cellular and Tissue Expression Patterns of Pd7 Antigen
Expression in Non-Hematopoietic Tissues
CD45 and its isoforms, including CD45RB, are generally considered to be exclusively expressed on cells of hematopoietic lineage pathnsitu.comthermofisher.comraybiotech.comthermofisher.comnordiqc.orgnih.govresearchgate.netzeta-corp.com.
CD45 is typically not detected on differentiated cells of non-hematopoietic tissues, including epithelial cells and connective tissues pathnsitu.comraybiotech.comthermofisher.comnordiqc.orgtandfonline.comnih.govresearchgate.netzeta-corp.comnih.gov. This restricted expression pattern makes CD45 a valuable marker for distinguishing hematopoietic cells from other cell types in tissue analysis pathnsitu.comraybiotech.comthermofisher.comnordiqc.orgzeta-corp.com. For example, studies on renal cell carcinomas found that an antibody recognizing CD45 (PD7/26) did not stain any of the carcinoma cases, which are of epithelial origin nih.gov.
Research on a miniature swine class I major histocompatibility gene, also referred to as PD7 antigen in swine, revealed specific tissue expression patterns nih.gov. This swine this compound, while highly homologous to another pig gene (PD1) encoding a classical transplantation antigen, is expressed at markedly lower levels in nearly all tissues in swine nih.gov. When introduced into transgenic mice, the swine PD7 gene showed an expression pattern that paralleled that observed in pigs nih.gov.
Tissue-specific differences in swine this compound expression were observed, particularly in lymphoid tissues and skin nih.gov. A regulatory DNA sequence element acting as a tissue-specific silencer was identified, which specifically affected PD7 expression in these tissues nih.gov. This indicates that while broadly expressed at low levels, the expression intensity of swine this compound can be modulated in a tissue-specific manner, particularly in lymphoid organs and the skin. Lymphoid tissues in pigs, such as lymph nodes, spleen, tonsils, and thymus, are key sites for immune cell development and interaction pig333.comnih.govfrontiersin.org. The presence of swine this compound in these tissues aligns with its potential role in immune recognition, given its classification as a class I major histocompatibility gene nih.gov. The expression in skin also suggests a role in local immune responses or tissue recognition in this organ nih.govpig333.comresearchgate.net.
Table 2: Tissue Expression Patterns of CD45/CD45RB and Swine this compound
| Tissue Type | CD45/CD45RB Expression | Swine this compound Expression nih.gov | Notes |
| Hematopoietic Tissues | High (on nucleated cells) thermofisher.comnordiqc.orgresearchgate.netresearchgate.net | Not specifically detailed, but likely present due to hematopoietic origin | Includes bone marrow, lymph nodes, spleen, thymus. pig333.com |
| Non-Hematopoietic Tissues | Generally Absent pathnsitu.comthermofisher.comraybiotech.comthermofisher.comnordiqc.orgtandfonline.comnih.govresearchgate.netzeta-corp.comnih.gov | Low levels in nearly all tissues nih.gov | |
| Epithelium | Absent pathnsitu.comthermofisher.comraybiotech.comthermofisher.comnordiqc.orgtandfonline.comnih.govresearchgate.netzeta-corp.comnih.gov | Low levels nih.gov | Renal cell carcinomas (epithelial) did not stain with PD7/26. nih.gov |
| Connective Tissues | Absent pathnsitu.comthermofisher.comraybiotech.comthermofisher.comnordiqc.orgtandfonline.comnih.govresearchgate.netzeta-corp.comnih.gov | Low levels nih.gov | |
| Lymphoid Tissues (Swine) | High (on hematopoietic cells) | Tissue-specific expression observed nih.gov | Modulation by a tissue-specific silencer element. nih.gov |
| Skin (Swine) | Generally Absent on non-hematopoietic components | Tissue-specific expression observed nih.gov | Modulation by a tissue-specific silencer element; role in graft rejection correlated with expression level. nih.gov |
| Brain (Microglia) | Present (lower than peripheral macrophages, upregulated in inflammation) thermofisher.comthermofisher.comnih.govbiolegend.comresearchgate.netresearchgate.netfrontiersin.org | Not specifically detailed for swine this compound | Microglia are of hematopoietic origin. biolegend.com |
Regulatory Mechanisms of Pd7 Antigen Expression
Transcriptional Regulation
Transcriptional regulation dictates whether and to what extent a gene is transcribed into messenger RNA (mRNA). This process is governed by the interaction of proteins called transcription factors with specific DNA sequences known as regulatory elements. alliedacademies.org
The expression of the swine class I MHC gene, PD7, is controlled by regulatory DNA sequences. nih.gov Structural analysis has shown that PD7 is very similar to another pig gene, PD1, which encodes a classic transplantation antigen. nih.gov Despite this high degree of homology, PD7 is expressed at significantly lower levels than PD1 in almost all tissues. nih.gov
This difference in expression is partly due to the presence of a negative regulatory DNA sequence, or silencer element. nih.gov Research comparing different versions of the PD7 gene introduced into transgenic mice revealed the activity of this silencer. nih.gov The effect of this silencer is tissue-specific, with the most significant differences in PD7 expression observed in lymphoid tissues and skin. nih.gov This tissue-specific regulation highlights how DNA elements can fine-tune gene expression in different parts of the body. While the rate of skin graft rejection in these transgenic models correlated with the level of PD7 expression, the silencer's activity demonstrates a precise mechanism for controlling antigen presentation levels. nih.gov
Recent comprehensive studies on the pig genome have identified over 220,000 cis-regulatory elements, including potential promoters and enhancers, which contribute to the complex regulation of genes like PD7. cd-genomics.com Furthermore, transposable elements, such as young Short Interspersed Nuclear Elements (SINEs), have been found to influence gene regulatory networks in pigs, often being silenced by epigenetic modifications like DNA methylation and histone changes. nih.gov
Transcription factors are proteins that bind to specific DNA sequences, such as promoters and enhancers, to control the rate of transcription. alliedacademies.orgkhanacademy.org They act as molecular switches, turning genes on or off. alliedacademies.org The regulation of MHC class I genes, like PD7, involves a set of conserved cis-acting regulatory promoter elements that mediate their transcription. nih.gov
Transcription factors can be broadly classified as activators, which promote gene transcription, or repressors, which inhibit it. alliedacademies.org The process is often complex, involving the collaboration of multiple transcription factors to regulate a single gene, a concept known as combinatorial control. alliedacademies.org In eukaryotes, the initiation of transcription requires transcription factors to first bind to the promoter region, allowing the enzyme RNA polymerase to attach and begin synthesizing mRNA. youtube.com Further regulation can occur through enhancer and silencer regions, which can be located far from the gene itself. When a transcription factor binds to an enhancer, it can cause the DNA to loop, bringing the enhancer close to the promoter to boost gene expression. alliedacademies.org Conversely, binding to a silencer can inhibit expression. alliedacademies.orgkhanacademy.org
While specific transcription factors that exclusively bind to the PD7 gene's regulatory elements are a subject of ongoing research, the general principles of MHC class I regulation apply. The regulation of these genes is essential for the adaptive immune response. nih.gov Studies in porcine immune cells are beginning to define the regulatory elements and transcription factors that control immune gene expression at a single-cell level, which will further illuminate the specific factors governing PD7. biorxiv.org
The expression of immune-related genes is dynamically regulated during cellular differentiation and in response to different physiological conditions. For MHC molecules, expression levels are critical for their role in presenting peptides to T lymphocytes. nih.gov While MHC class I molecules are present on almost all nucleated cells, their levels can be modulated by immune regulators and cellular activation. nih.gov
In the case of PD7, its expression is known to be lower than the similar PD1 gene in most tissues, with specific differences noted in lymphoid tissues. nih.gov This differential expression suggests a specialized role or a need for tighter control in certain cell lineages.
The process of B cell differentiation into antibody-secreting plasma cells is one example of how antigen presentation and cellular state are linked. researchgate.net Antigen-presenting cells (APCs) not only present the antigen but can also provide signals that directly instruct the differentiation of B cells. researchgate.net Similarly, during T cell differentiation, the expression of regulatory molecules is crucial. For instance, the PD-1 protein is rapidly induced upon T cell activation and plays a role in regulating the differentiation of helper T cells, particularly suppressing the Th2 cell lineage. biorxiv.org This demonstrates how the expression of immune-related genes is intricately tied to the developmental state and function of immune cells.
Post-Transcriptional and Translational Control
Following transcription, gene expression can be further regulated before the final protein is produced. These post-transcriptional mechanisms include modifying the mRNA transcript and controlling its translation into protein.
Alternative splicing is a key post-transcriptional mechanism that allows a single gene to produce multiple protein variants, or isoforms. youtube.com This process involves the selective removal of introns (non-coding regions) and the joining of exons (coding regions) in different combinations. khanacademy.orgyoutube.com
A prominent example of alternative splicing in the immune system is the CD45 gene (also known as PTPRC), which encodes a transmembrane protein crucial for signaling in most leukocytes. nih.govfrontiersin.org The human CD45 gene contains 33 exons, three of which (exons 4, 5, and 6, sometimes referred to as A, B, and C) are subject to alternative splicing. bio-rad-antibodies.comupenn.edu This differential splicing can generate up to eight distinct CD45 isoforms, which vary in the structure of their extracellular domain. nih.gov
The expression of different CD45 isoforms is highly regulated and changes depending on the cell type and activation state. nih.govupenn.edu For example, naive T cells primarily express high molecular weight isoforms that include exon A (CD45RA), while activated and memory T cells express the shorter CD45RO isoform, which lacks exons A, B, and C. nih.govbio-rad-antibodies.com This switch is controlled by splicing factors, such as the SR family of proteins, which can have opposing effects, leading to either the inclusion or skipping of specific exons. nih.gov
| CD45 Isoform | Exons Included | Primary Expression | Key Function |
|---|---|---|---|
| CD45RA | Contains Exon 4 (A) | Naive T cells | Associated with the naive state of T lymphocytes. |
| CD45RO | Lacks Exons 4, 5, 6 (A, B, C) | Activated and memory T cells, some B cells, macrophages | Enhances T cell and B cell receptor signaling. bio-rad-antibodies.com |
| CD45RB | Contains Exon 5 (B) | B cells, naive T cells, thymocytes | Plays a role in T and B cell receptor signaling; expression is downregulated as T cells transition from naive to memory. bio-rad-antibodies.com |
| CD45RABC | Contains Exons 4, 5, 6 (A, B, C) | B cells | The largest isoform of CD45. |
After an mRNA molecule is processed and exported to the cytoplasm, its fate is determined by its stability and the efficiency with which it is translated by ribosomes. uu.nl The lifespan of an mRNA molecule, which can range from hours to weeks, dictates how much protein can be produced from it. youtube.com
Several features of the mRNA molecule influence its stability. The 5' cap and the 3' poly-A tail are protective modifications added to eukaryotic mRNAs that prevent premature degradation by exonucleases. khanacademy.orgyoutube.com The length of the poly-A tail, in particular, is a key determinant of mRNA longevity. youtube.com
Translational efficiency—the rate at which a protein is synthesized from an mRNA template—is also tightly regulated. This control is influenced by sequences within the mRNA itself, particularly in the 5' and 3' untranslated regions (UTRs), which can act as binding sites for regulatory proteins and microRNAs. uu.nl Recent research has also highlighted the concept of "codon optimality," where the specific codons used to encode amino acids can impact both the speed of translation and the stability of the mRNA. nih.govresearchgate.net The ribosome itself can act as a sensor; for instance, the translation of certain peptide sequences can trigger mRNA destabilization, suggesting a quality control mechanism at the level of protein synthesis. nih.govbiorxiv.org Together, mRNA stability and translational control provide a critical layer of gene regulation that allows cells to rapidly adjust their protein production in response to changing needs. nih.gov
Based on a comprehensive review of the provided search results, there is no scientific literature or data available for a compound or antigen specifically named "PD7 antigen." This term does not appear in the context of post-translational modifications or any other biological process within the search results.
The search results consistently refer to the Programmed cell death protein 1 (PD-1) , its ligand PD-L1 , and the broader B7 family of immune checkpoint proteins. It is highly probable that the query intended to investigate these well-documented proteins rather than a "this compound."
The provided articles extensively discuss the post-translational regulatory mechanisms of proteins like PD-1, PD-L1, and B7-H3, which are crucial in cancer immunotherapy. These mechanisms include:
Glycosylation: The addition of sugar moieties (glycans) to proteins. This is a critical post-translational modification for many immune checkpoint proteins, including PD-1 and PD-L1. frontiersin.orgmdpi.com Glycosylation affects protein stability, their localization on the cell surface, and their interactions with other proteins. mdpi.comnih.gov For instance, N-linked glycosylation of PD-1 is essential for its stability and its binding to PD-L1. nih.gov Similarly, glycosylation of PD-L1 influences its interaction with PD-1. nih.gov
Phosphorylation: The addition of a phosphate (B84403) group to amino acid residues, which can regulate a protein's function, stability, and interactions. nih.govnih.gov For example, the phosphorylation of PD-1 is a key step that allows it to be recognized by other proteins that mediate its degradation. nih.govnih.gov Specifically, cyclin-dependent kinase 1 (CDK1) mediates the phosphorylation of PD-1, which is a prerequisite for its subsequent ubiquitination and destruction. nih.govresearchgate.net
Ubiquitination: The process of attaching ubiquitin proteins to a substrate protein, often targeting it for degradation. reactome.org The E3 ubiquitin ligase FBW7 has been identified as a key regulator of PD-1 stability, promoting its ubiquitination and subsequent degradation in a manner that is dependent on prior phosphorylation. nih.govnih.gov This process can enhance anti-tumor immunity by reducing the levels of the inhibitory PD-1 receptor. nih.govresearchgate.net
Given the absence of any information on a "this compound," it is not possible to generate the requested article. The scientific data points to PD-1 and the B7 family of proteins as the subjects of extensive research regarding post-translational regulation in the context of immunology and oncology.
Biological Functions and Signaling Pathways of Pd7 Antigen
Role in Cell Signaling and Signal Transduction
CD45 is a pivotal molecule in the hematopoietic system, expressed on all nucleated hematopoietic cells, and acts as an essential regulator of signal transduction that governs immune cell function. nih.govwikipedia.orgbmj.comnih.gov Its primary role is to modulate the balance of protein tyrosine phosphorylation, a key mechanism controlling cellular processes like growth, differentiation, and activation. nih.govnih.gov CD45 can function as both a positive and negative regulator of signaling pathways, depending on the cellular context and its specific substrates. nih.govresearchgate.net
Protein Tyrosine Phosphatase Activity (for CD45/CD45RB)
CD45 is a prototypic member of the receptor-type protein tyrosine phosphatase (PTP) family. nih.govwikipedia.orgnih.gov Its enzymatic activity resides in two tandem intracytoplasmic catalytic domains. wikipedia.org This phosphatase activity is critical for the activation of lymphocytes in response to antigen receptor stimulation. nih.govbmj.com The activity of CD45 itself can be regulated by mechanisms such as sequential phosphorylation by both tyrosine and serine/threonine kinases. nih.gov
Different isoforms of CD45, generated by alternative splicing of exons 4 (A), 5 (B), and 6 (C), exhibit distinct expression patterns on hematopoietic cells. nih.govbio-rad-antibodies.compatsnap.com For example, the CD45RB isoform is highly expressed on naive T cells, B cells, and thymocytes. bio-rad-antibodies.com As T cells transition from a naive to a memory or activated state, the expression of CD45RB is downregulated. bio-rad-antibodies.comnih.gov While different isoforms like CD45RB and CD45RO can effectively restore T cell development, their roles can differ between T and B lineages, suggesting that isoform expression provides a mechanism for fine-tuning immune cell responsiveness. nih.govoup.com
Regulation of Src-Family Kinases (e.g., Lck, Fyn)
A primary and extensively studied function of CD45 is the regulation of Src-family protein tyrosine kinases (SFKs), which are essential for initiating signaling cascades following antigen recognition. nih.govnih.govresearchgate.netbohrium.comnih.gov CD45 acts as a positive regulator of SFKs by dephosphorylating an inhibitory tyrosine residue located at the C-terminus of these kinases. researchgate.netnih.gov
Key SFKs in lymphocytes, such as Lck and Fyn, are direct substrates of CD45. nih.govnih.govportlandpress.com In T cells, CD45's dephosphorylation of Lck (at Tyr-505) and Fyn (at the homologous Tyr-531) is a critical step for T-cell receptor (TCR) signaling. bio-rad-antibodies.comnih.gov In the absence of CD45, these inhibitory sites remain hyperphosphorylated, rendering the kinases inactive and blocking lymphocyte activation. nih.gov Studies have shown that CD45's effect is more pronounced on Lck than on Fyn, suggesting a degree of substrate specificity in vivo. nih.gov This regulatory action establishes CD45 as a gatekeeper that sets the threshold for T-cell activation. patsnap.com
| Kinase | CD45 Interaction | Functional Outcome |
| Lck | Dephosphorylates the inhibitory C-terminal tyrosine residue (Tyr-505). nih.gov | Activation of Lck kinase activity, enabling T-cell receptor (TCR) signal transduction. bio-rad-antibodies.comresearchgate.netbohrium.com |
| Fyn | Dephosphorylates the inhibitory C-terminal tyrosine residue (Tyr-531). nih.gov | Activation of Fyn kinase activity, contributing to TCR signaling. nih.govresearchgate.netbohrium.com |
Modulating Integrin-Mediated Signal Transduction Pathways
Integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix and other cells, playing a crucial role in cell migration, tissue organization, and inflammation. nih.govnih.gov CD45 has been shown to regulate integrin-mediated adhesion in lymphocytes. nih.gov
Research on T cell lines has demonstrated that the absence of CD45 leads to enhanced adhesion to fibronectin via the α5β1 integrin (also known as VLA-5). nih.gov This enhanced adhesion could be reversed by reintroducing wild-type CD45. nih.gov Further studies revealed that both the transmembrane domain and the PTP activity of CD45 are necessary for this regulation of integrin-dependent adhesion. nih.gov This function highlights a broader role for CD45 beyond antigen receptor signaling, implicating it in the control of cell adhesion and migration. nih.gov
Negative Regulation of Cytokine Receptor Signaling (JAK kinases)
In addition to its positive regulatory role in antigen receptor signaling, CD45 also functions as a negative regulator of cytokine receptor signaling pathways. wikipedia.orgnih.govresearchgate.netnih.gov This function is mediated through its ability to dephosphorylate and suppress Janus kinases (JAKs), which are critical for signal transduction from many cytokine receptors. researchgate.netresearchgate.netnih.gov
Studies have shown that in the absence of CD45, cytokine and interferon-receptor-mediated activation of JAKs and their downstream targets, the STAT (Signal Transducer and Activators of Transcription) proteins, is enhanced. researchgate.net CD45 can directly bind to and dephosphorylate JAK kinases. researchgate.net This negative regulatory function has been observed in signaling pathways for cytokines such as interleukin-3 and erythropoietin, affecting processes like cellular proliferation and hematopoiesis. researchgate.netnih.gov This identifies a novel and unexpected role for CD45 as a hematopoietic JAK phosphatase that dampens cytokine signaling. researchgate.netnih.gov
| Kinase Family | CD45 Interaction | Functional Outcome |
| JAK kinases | Directly binds to and dephosphorylates JAKs. researchgate.net | Negative regulation of cytokine receptor signaling; suppression of JAK-STAT pathway activation. researchgate.netresearchgate.netnih.gov |
Involvement in Cellular Processes
Lymphocyte Development and Homeostasis
CD45 is fundamentally required for the normal development and homeostasis of lymphocytes. nih.gov Its critical role in regulating antigen receptor signaling means that its absence leads to severe combined immunodeficiency (SCID), characterized by a profound lack of functional T and B cells. bmj.comresearchgate.net
Genetic experiments, including studies in CD45-deficient mice, have established that CD45 is pivotal for thymic development, particularly the maturation of thymocytes. nih.govoup.com Both CD45RO and CD45RB isoforms can reconstitute the development of T cells in CD45-null mice. oup.com Furthermore, CD45 plays a role in maintaining the peripheral T cell pool through its influence on lymphopenia-induced proliferation (LIP), a process of homeostatic proliferation that fills empty lymphoid niches. nih.govmanchester.ac.ukresearchgate.net This process is partly regulated by CD45 expressed on innate immune cells, which can influence the production of essential cytokines like IL-7 by stromal cells. nih.govmanchester.ac.uk
Cell Survival and Apoptosis (DNA fragmentation)
Apoptosis, or programmed cell death, is a critical process for eliminating damaged cells and maintaining tissue homeostasis. A key hallmark of apoptosis is the fragmentation of nuclear DNA into internucleosomal fragments. wikipedia.org This process is typically driven by the activation of endogenous endonucleases. wikipedia.org
One compound investigated for its apoptosis-inducing properties is GP7 (4-[4"-(2",2",6",6"-tetramethyl-l"-piperidinyloxy)amino]-4'-demethyl epipodophyllotoxin), a derivative of podophyllotoxin. nih.gov Research on the human leukemia cell line NB4 demonstrated that GP7 induces classic signs of apoptosis, including DNA fragmentation. nih.gov The signaling cascade initiated by GP7 involves the release of cytochrome-c from mitochondria and the subsequent activation of caspases-3, -8, and -9. nih.gov These caspases are crucial enzymes in the apoptotic pathway, with caspase-3, in particular, being responsible for cleaving the inhibitor of Caspase-Activated DNase (ICAD), thereby activating the DNA fragmentation factor (DFF) which carries out the degradation of DNA. wikipedia.orgnih.gov
However, a significant finding from studies on GP7 is its ability to induce DNA fragmentation even when caspases are broadly inhibited. nih.gov Treatment with the pan-caspase inhibitor zVAD-fmk successfully blocked the activation of caspases-3, -8, and -9 but failed to prevent the GP7-induced fragmentation of DNA in NB4 cells. nih.gov This suggests that while GP7 can trigger the conventional caspase-dependent pathway, it also activates a caspase-independent mechanism for DNA fragmentation, highlighting the complexity of apoptotic signaling. nih.gov
Table 1: Methods for Detecting Apoptotic DNA Fragmentation
| Assay | Principle | Outcome |
|---|---|---|
| DNA Ladder Assay | Agarose gel electrophoresis separates DNA fragments. Apoptotic cells show a characteristic "ladder" pattern of fragments in multiples of ~180 base pairs. wikipedia.orgkoreamed.org | Qualitative assessment of internucleosomal DNA cleavage. koreamed.org |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) adds labeled nucleotides to the free 3'-hydroxyl ends of DNA fragments. wikipedia.org | In situ detection and quantification of apoptotic cells within tissue sections or cell populations. wikipedia.org |
| Comet Assay | Single-cell gel electrophoresis where damaged DNA migrates out of the nucleus, resembling a comet. | Measures single- and double-strand DNA breaks in individual cells. |
| Sub-G1 Analysis | Flow cytometry measures the DNA content of cells. Apoptotic cells with fragmented DNA appear as a population with less than G1 DNA content (sub-G1 peak). wikipedia.org | Quantitative analysis of apoptosis in a cell population. mdpi.com |
T Cell Differentiation and Function
The differentiation of T-cells into various effector and memory subsets is fundamental to a functioning adaptive immune system. This process is tightly regulated by signals from cytokines and immune checkpoint molecules like Programmed cell death protein 1 (PD-1).
PD-1 is an inhibitory receptor that becomes expressed on T-cells following activation. cttjournal.comfrontiersin.org Its primary role is to temper immune responses to prevent excessive inflammation and autoimmunity. frontiersin.org The interaction of PD-1 with its ligands, PD-L1 and PD-L2, inhibits T-cell proliferation and effector functions. nih.govaacrjournals.org Persistent antigen stimulation, as seen in chronic infections or cancer, leads to sustained PD-1 expression, which can drive T-cells into a state of "exhaustion," characterized by a progressive loss of function. pnas.org
Interleukin-7 (IL-7) is a cytokine crucial for T-cell development and homeostasis. It supports the survival and proliferation of naive and memory T-cells. researchgate.net Recent research has explored the interplay between the PD-1 and IL-7 signaling pathways. IL-7 signaling has been shown to inhibit the expression of PD-1 on T-cells, suggesting a mechanism to counteract the exhaustive effects of chronic stimulation. researchgate.net Furthermore, bifunctional immunocytokines that combine an anti-PD-1 antibody with an IL-7 variant (anti-PD-1/IL7v) have been developed. bmj.combmj.comaacrjournals.org These molecules are designed to selectively deliver the IL-7 survival signal to PD-1-expressing, tumor-specific T-cells. bmj.comaacrjournals.org Studies show that this approach promotes the long-term survival and expansion of a desirable "stem-like" memory T-cell population (TCF1+), which is capable of self-renewal, in contrast to cytokines like IL-2 or IL-15 which tend to push T-cells toward a terminally exhausted state. bmj.comresearchgate.net
Role in Immune Responses (non-clinical)
Antigen Receptor-Mediated Signaling in T Cells
The activation of a T-cell is initiated by the T-cell receptor (TCR) recognizing a specific antigenic peptide presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). nih.gov This binding constitutes "Signal 1" and triggers a cascade of intracellular signaling events. nih.gov
Upon TCR engagement, associated kinases like LCK and FYN phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. nih.gov This leads to the recruitment and activation of ZAP70 kinase, which in turn phosphorylates downstream adapter proteins and enzymes. nih.gov This cascade ultimately activates transcription factors that drive T-cell proliferation, differentiation, and cytokine production. mdpi.com
However, Signal 1 alone is insufficient for full T-cell activation and can lead to a state of unresponsiveness known as anergy. nih.gov A second, co-stimulatory signal ("Signal 2") is required, typically provided by the interaction of the CD28 receptor on the T-cell with B7 molecules (CD80/CD86) on the APC. cttjournal.com
Inhibitory receptors, such as PD-1, play a crucial role in modulating this signaling process. When PD-1 binds to its ligand (PD-L1 or PD-L2) on the APC, its cytoplasmic tail becomes phosphorylated, leading to the recruitment of the phosphatase SHP-2. nih.govamegroups.org SHP-2 counteracts the TCR signaling cascade by dephosphorylating key signaling molecules, effectively dampening T-cell activation. mdpi.comnih.gov This inhibitory signal raises the threshold for T-cell activation, meaning more TCR engagement is needed to initiate a response. pnas.org PD-1 signaling is particularly effective at inhibiting the production of cytokines like IL-2 and TNF-α. pnas.org
Contribution to Immune Cell Activation
The activation of immune cells, particularly T-cells and Natural Killer (NK) cells, is a finely tuned process governed by a balance between activating and inhibitory signals. Molecules like CD7 and PD-1 are key contributors to this regulatory network.
CD7 is a transmembrane protein expressed on T-cells and NK cells that functions as a co-stimulatory molecule. xlbiotec.comnih.gov Activation of CD7 through its ligand can augment T-cell and NK cell effector functions. nih.govbmj.com Cross-linking of CD7 on NK cells induces the expression of other activation markers (like CD25 and CD69), stimulates the secretion of IFN-gamma, promotes proliferation, and enhances cytotoxicity against target cells. nih.gov Thus, CD7 contributes positively to immune cell activation by providing signals that enhance proliferation, cytokine release, and effector functions. xlbiotec.comovid.com
Table 2: Comparative Functions of CD7 and PD-1 in Immune Activation
| Molecule | Primary Function | Effect on T-Cell/NK Cell | Signaling Outcome |
|---|---|---|---|
| CD7 | Co-stimulation | Enhances activation, proliferation, and cytotoxicity. nih.govovid.com | Augments effector functions. bmj.com |
| PD-1 | Co-inhibition (Immune Checkpoint) | Suppresses activation, proliferation, and cytokine production. pnas.orgnih.gov | Dampens effector functions, can lead to T-cell exhaustion. frontiersin.org |
Mechanisms of Immune Tolerance
Immune tolerance is the state of unresponsiveness of the immune system to substances or tissues that have the capacity to elicit an immune response. This is a critical process for preventing autoimmunity. Tolerance is established through both central mechanisms (in the thymus and bone marrow) and peripheral mechanisms that control self-reactive lymphocytes in other tissues. nih.govnih.gov
The PD-1 pathway is a cornerstone of peripheral tolerance. nih.govnih.govfrontiersin.org By providing inhibitory signals, PD-1 helps to inactivate T-cells that recognize self-antigens in the periphery, thereby preventing autoimmune attacks. nih.gov Several mechanisms are involved:
Induction of T-Cell Anergy: If a T-cell recognizes its self-antigen on a tissue cell that expresses PD-L1 but does not provide co-stimulation (Signal 2), the dominant PD-1 signal can render the T-cell anergic, or functionally unresponsive. nih.gov
Promotion of T-Regulatory (Treg) Cells: The PD-1 pathway can promote the development and function of Tregs, a specialized subset of T-cells that actively suppress the activation of other immune cells. nih.govnih.gov PD-L1 expression can foster the generation of Tregs, which then help to maintain immune homeostasis. nih.govscilit.com
Inhibition of Effector T-Cells: For self-reactive T-cells that do become activated, PD-1 signaling within target tissues can directly inhibit their effector functions, limiting tissue damage. nih.govnih.gov The expression of PD-L1 on a wide variety of non-hematopoietic cells allows for tissue-specific protection from immune-mediated injury. nih.govnih.gov
The breakdown of this tolerance mechanism is implicated in various autoimmune diseases. frontiersin.org The PD-1 pathway's critical role is to maintain the balance between a robust immune response against pathogens and the necessary self-tolerance to prevent the immune system from attacking the body's own tissues. scilit.comresearchgate.net
Immunological Properties and Antigenicity of Pd7 Antigen
Epitope Characterization
Epitopes, or antigenic determinants, are the specific regions on an antigen that are recognized and bound by antibodies and lymphocyte receptors. nau.edulibretexts.org The characterization of these sites is crucial for understanding the immune response to an antigen.
B-cell epitopes are broadly classified into two categories based on their structure. creative-biostructure.comrapidnovor.com
Linear Epitopes : These are formed by a continuous sequence of amino acids in the protein's primary structure. creative-biostructure.comresearchgate.net They can be recognized even when the protein is denatured. rapidnovor.com
Conformational Epitopes : These are composed of amino acid residues that are discontinuous in the primary sequence but are brought into close proximity by the protein's three-dimensional folding. creative-biostructure.comresearchgate.net The majority of naturally occurring B-cell epitopes are conformational and depend on the protein's native structure. creative-biostructure.comrapidnovor.com
An in silico analysis of the Ae. aegypti D7 protein has successfully predicted both linear and conformational B-cell epitopes, as well as a potential T-cell epitope.
| Epitope Type | Predicted Peptide Sequence | Recognized By |
|---|---|---|
| Linear B-Cell Epitope | YYKCLVESS | B-Lymphocytes |
| Conformational B-Cell Epitope | KGLYEKLGKDI | B-Lymphocytes |
| KNQAYSKPAVMEIDGKQCPQ | ||
| T-Cell Epitope | LYDPVAQKF | T-Lymphocytes (when presented by MHC) |
This table summarizes predicted epitopes for the PD7 antigen (D7 protein) based on in-silico analysis. These findings require further in vivo evaluation.
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly impact its structure and function. nih.govresearchgate.net These modifications can also profoundly affect the antigenicity of a protein. nih.gov
PTMs can alter epitopes in several ways:
Creating New Epitopes : Modifications can create novel antigenic structures, sometimes referred to as "neo-epitopes," that were not present in the unmodified protein. nih.gov
Masking Existing Epitopes : A modification can block an existing epitope, preventing it from being recognized by antibodies or immune cells. nih.gov
While it is estimated that a majority of human proteins undergo PTMs, specific post-translational modifications of the this compound and their direct impact on its epitopes have not been extensively detailed in the available research. nih.gov However, the general principles of immunology suggest that any PTMs occurring on the PD7 protein could potentially influence its recognition by the host immune system. researchgate.netnih.gov
Interaction with Antibodies and Immune Cells
The interaction between an antigen and the components of the immune system is a highly specific process that defines the adaptive immune response. nih.gov When the this compound is introduced into a host, it can be engaged by various immune cells, leading to the production of antibodies.
This complex formation can lead to several outcomes:
Neutralization : Antibodies can directly neutralize the biological effects of an antigen. youtube.com
Opsonization : The immune complex can be marked for destruction, making it more susceptible to phagocytosis by cells like macrophages. youtube.com
Activation of Other Immune Components : The interaction can trigger other parts of the immune system, such as the complement cascade or effector cells, to help eliminate the antigen. nih.govyoutube.com
Furthermore, the presentation of this compound fragments by dendritic cells and other APCs to T cells is a critical interaction. monash.edu This stimulates T-helper cells, which in turn can provide signals that are essential for the activation and maturation of B cells into antibody-secreting plasma cells, thus orchestrating a coordinated and effective immune response against the antigen. libretexts.org
Binding to Specific Antibodies (e.g., PD7/26, 2B11)
The CD45 antigen is a crucial cell surface marker on hematopoietic cells and is a primary target for specific monoclonal antibodies used in research and diagnostics. Among the most well-documented antibodies that bind to CD45 are those from the clones PD7/26 and 2B11 thermofisher.comthermofisher.com. These antibodies are instrumental in identifying the presence of CD45 on various cell types.
The combination of PD7/26 and 2B11 clones results in a multiclonal antibody preparation that recognizes different isoforms of the CD45 family . CD45 is a transmembrane glycoprotein (B1211001) with a molecular weight ranging from 180 to 240 kDa, depending on the isoform . It is expressed on nearly all hematopoietic cells, with the notable exceptions of mature erythrocytes and platelets .
The binding of antibodies like PD7/26 and 2B11 is highly specific and is a reliable indicator of a cell's hematopoietic origin. This property is particularly valuable in the differential diagnosis of undifferentiated neoplasms, where a positive result strongly suggests a lymphoid or myeloid origin cellmarque.com. While most benign and malignant lymphocytes express CD45, certain hematolymphoid neoplasms, such as Hodgkin lymphoma and some T-cell lymphomas, may lack its expression cellmarque.com.
Table 1: Characteristics of Antibodies Targeting the CD45 Antigen
| Property | Description |
|---|---|
| Target Antigen | CD45 (Leukocyte Common Antigen, LCA, PTPRC) |
| Antibody Clones | PD7/26 and 2B11 thermofisher.comthermofisher.com |
| Antibody Type | Monoclonal (can be used in multiclonal preparations) thermofisher.com |
| Host Species | Mouse thermofisher.com |
| Isotype | IgG1, kappa thermofisher.comthermofisher.com |
| Applications | Immunohistochemistry (IHC), Flow Cytometry thermofisher.com |
| Cellular Localization | Cell membrane cellmarque.com |
Interaction with MHC Molecules
The direct interaction of the CD45 antigen with Major Histocompatibility Complex (MHC) molecules is not a primary feature of its function. Instead, CD45 plays a critical role in modulating the signaling pathways that are initiated by the interaction of T-cell receptors (TCRs) with peptide-MHC complexes . Antigen-presenting cells (APCs) display peptide antigens on MHC class I or class II molecules immunology.orgnih.gov.
MHC class I molecules are present on all nucleated cells and present endogenous peptides to CD8+ cytotoxic T cells immunology.orgcreative-peptides.com. MHC class II molecules are typically found on professional APCs, such as dendritic cells, macrophages, and B cells, and present exogenous peptides to CD4+ helper T cells khanacademy.orgnih.gov.
While CD45 itself does not bind to MHC molecules, its phosphatase activity is essential for the proper initiation of T-cell activation upon TCR engagement with an MHC-peptide complex . CD45 dephosphorylates specific tyrosine residues on proteins involved in the signaling cascade, thereby regulating the threshold for T-cell activation .
Antigen Presentation to T Cells
Antigen presentation is the process by which APCs display antigens, in the form of short peptides complexed with MHC molecules, to T cells researchgate.netwikipedia.org. This interaction is fundamental to the adaptive immune response nih.gov. T cells can only recognize antigens when they are presented by an MHC molecule on the surface of another cell youtube.com.
The CD45 antigen is not presented to T cells in the classical sense. Instead, as a key component of the lymphocyte cell surface, it influences the outcome of antigen presentation. The expression of different CD45 isoforms can vary depending on the activation state and type of lymphocyte, which in turn can affect the cell's response to antigen presentation thermofisher.com.
The process of T-cell activation is initiated when a T-cell receptor recognizes a specific peptide-MHC complex on an APC wikipedia.org. This recognition, along with co-stimulatory signals, triggers a signaling cascade within the T cell. The enzymatic activity of CD45 is crucial in this process, as it modulates the phosphorylation state of key signaling molecules, thereby influencing whether the T cell becomes activated, anergic, or undergoes apoptosis .
Interacting Molecules and Biological Complexes
Receptor-Ligand Interactions
The PD7 antigen participates in crucial receptor-ligand interactions that are central to immune cell activation and regulation. These interactions occur at the cell surface and are the initial triggers for intracellular signaling pathways.
The this compound is involved in a significant interaction with Dipeptidyl peptidase-4 (DPP4), also known as CD26. This interaction is particularly relevant in the context of CD45, a key transmembrane tyrosine phosphatase. nih.govmdpi.com The binding of this compound to DPP4 can influence T-cell receptor signaling. mdpi.com Ligation of DPP4 on T-cells can lead to its co-localization with CD45 in lipid rafts, which is a prerequisite for modulating tyrosine phosphorylation events. mdpi.comglucagon.com This association suggests a mechanism where the this compound, through its connection with DPP4 and CD45, contributes to the fine-tuning of T-cell activation. glucagon.com Membrane-bound DPP4 is known to initiate intracellular signaling through its interactions with several proteins, including the T-cell antigen CD45. nih.govnih.gov
The this compound plays a pivotal role in signaling through the T-cell receptor (TCR) and B-cell receptor (BCR), the primary antigen recognition molecules on T and B lymphocytes, respectively. nih.gov The TCR recognizes peptide antigens presented by Major Histocompatibility Complex (MHC) molecules, initiating a signaling cascade that leads to T-cell activation. nih.govyoutube.com The this compound is integral to this process, modulating the threshold and outcome of TCR signaling. nih.govembopress.org Different isoforms of the this compound can differentially regulate TCR signaling, affecting cellular proliferation and phosphotyrosine accumulation. embopress.org
Similarly, the B-cell receptor is responsible for antigen binding and subsequent B-cell activation, leading to the production of antibodies. nih.govyoutube.com The affinity and avidity of these receptor-antigen interactions are critical in determining the cellular response, such as differentiation into plasma cells or memory B cells. nih.gov The this compound's involvement in these initial recognition events highlights its importance in shaping the adaptive immune response.
Protein-Protein Interaction Networks
Downstream of receptor-ligand binding, the this compound engages with a complex network of intracellular proteins, including kinases and adapter molecules. These interactions are essential for the amplification and propagation of signals initiated at the cell surface.
The this compound is critically associated with Src family kinases such as Lck and Fyn, which are among the first enzymes activated following TCR engagement. youtube.com The this compound, in its role as a phosphatase (akin to CD45), is required to activate Lck by dephosphorylating a negative regulatory tyrosine residue. nih.govmit.edupnas.org This activation of Lck is a crucial step for the subsequent phosphorylation of the TCR complex. mit.edu The interaction between the this compound and Lck can occur independently of CD4 or CD8 co-receptors and is stable even after T-cell stimulation. nih.gov The level of this compound expression can act as a rheostat, differentially regulating the phosphorylation sites on Lck to control T-cell signaling responses. ed.ac.uk
The this compound also interacts with Fyn, another Src family kinase involved in T-cell activation. youtube.compnas.org Furthermore, it is connected to the adapter protein SKAP1 (Src Kinase-Associated Phosphoprotein 1). nih.govnih.gov SKAP1 is an upstream regulator necessary for the activation of integrins, which are important for cell adhesion. nih.govfrontiersin.org The association of the this compound with this network of kinases and adapters underscores its role as a central regulator of T-cell function.
Table 1: Key Kinase and Adapter Protein Interactions with this compound
| Interacting Protein | Protein Family | Key Function in this compound Pathway |
|---|---|---|
| Lck | Src Family Kinase | Primary kinase activated by this compound; phosphorylates TCR complex. nih.govmit.edu |
| Fyn | Src Family Kinase | Involved in early TCR signaling events. youtube.compnas.org |
| SKAP1 | Adapter Protein | Regulates integrin activation downstream of TCR signaling. nih.govfrontiersin.org |
Cellular and Subcellular Localization of Interactions
The spatial organization of signaling molecules within the cell is critical for the proper functioning of signaling pathways. The interactions involving the this compound occur in specific subcellular locations. Upon T-cell activation, there is a significant reorganization of proteins at the plasma membrane, leading to the formation of an "immune synapse" at the contact point between a T-cell and an antigen-presenting cell.
Initially, the this compound is thought to be excluded from the central part of the immune synapse, a process that is important for robust T-cell activation. nih.govpnas.org This segregation is believed to lower the threshold for T-cell activation. nih.gov However, interactions, such as the one between DPP4 and CD45 (this compound), are reported to occur within lipid rafts, which are specialized microdomains of the plasma membrane. mdpi.comglucagon.com The recruitment of the this compound to these rafts is a critical step for its modulatory effects on tyrosine phosphorylation. mdpi.com The precise subcellular localization of these protein complexes allows for the integration of multiple signals and ensures a highly regulated and specific cellular response.
Table 2: Summary of this compound Interactions and Cellular Location
| Interaction | Interacting Partners | Cellular Location | Functional Consequence |
|---|---|---|---|
| Receptor Binding | DPP4 (CD26) | Lipid Rafts | Modulation of T-cell activation. mdpi.comglucagon.com |
| Immune Receptor | TCR, BCR | Plasma Membrane | Antigen recognition and initiation of signaling. nih.gov |
| Kinase Association | Lck, Fyn | Plasma Membrane, Cytosol | Regulation of kinase activity and downstream signaling. pnas.orgnih.gov |
| Signalosome | Multi-protein complexes | Immune Synapse | Integration and regulation of signaling pathways. nih.govnih.gov |
Research Methodologies and Model Systems for Studying Pd7 Antigen
Molecular Biology Techniques
Molecular biology techniques are foundational for studying a new antigen. They provide the tools to isolate, sequence, and analyze the gene encoding the antigen, as well as to quantify its expression levels in various biological contexts.
Gene cloning is the process of isolating a specific DNA sequence and making multiple identical copies of it. youtube.comkhanacademy.org This is a critical first step in characterizing any new antigen. The typical workflow involves isolating the target DNA fragment, ligating it into a cloning vector (such as a plasmid), transforming the recombinant plasmid into a host organism (commonly E. coli) for propagation, and then selecting the cells that have successfully incorporated the plasmid. youtube.comneb.com
Once the gene is cloned, DNA sequencing is performed to determine the precise order of nucleotides. This sequence provides a wealth of information, including the predicted amino acid sequence of the antigen, which is crucial for all subsequent protein-level studies. The sequence can also be used to identify homologous proteins, potential post-translational modification sites, and regions of interest for further functional analysis.
Gene expression analysis reveals the conditions under which the antigen's gene is transcribed into RNA, providing insights into its potential biological role. youtube.com Two primary techniques for this are quantitative PCR (qPCR) and DNA microarrays.
Quantitative PCR (qPCR): This technique measures the amount of a specific DNA template in a sample in real-time. For gene expression studies, messenger RNA (mRNA) is first reverse-transcribed into complementary DNA (cDNA), which is then used as the template for qPCR. This method is highly sensitive and specific, making it the gold standard for validating expression changes of a small number of genes. youtube.com The expression level of the target gene is typically normalized to one or more stable reference genes (housekeeping genes) to correct for variations in sample amount and quality. pcrarray.com
Microarrays: DNA microarrays allow for the simultaneous measurement of the expression levels of thousands of genes. jcancer.org In this technique, thousands of known DNA sequences (probes) are spotted onto a solid surface. Labeled cDNA from a sample is then hybridized to the array. The intensity of the signal at each spot corresponds to the expression level of that gene. jcancer.org This high-throughput approach is useful for discovering broad patterns of gene expression and identifying new genes that may be co-regulated with the antigen of interest. nih.govnih.gov
Table 1: Comparison of qPCR and Microarray Techniques
| Feature | Quantitative PCR (qPCR) | DNA Microarrays |
|---|---|---|
| Principle | Real-time amplification and quantification of a specific DNA target. | Hybridization of labeled cDNA to an array of DNA probes. |
| Throughput | Low to medium (one to hundreds of genes). | High (thousands to tens of thousands of genes). |
| Application | Targeted gene expression analysis, validation of microarray data. | Genome-wide expression profiling, discovery of novel gene pathways. |
| Sensitivity | High, capable of detecting very low copy numbers. | Moderate to high, depends on probe design and labeling efficiency. |
| Data Analysis | Relatively straightforward, often using the delta-delta Ct method. pcrarray.com | Complex, requires normalization, statistical analysis, and bioinformatics tools. |
Protein Biochemistry and Structural Biology
Following the genetic characterization, the focus shifts to the antigen as a protein. This involves purifying the protein to study its biochemical properties and determining its three-dimensional structure to understand its function at an atomic level.
To study the antigen's function and structure, it must first be isolated in a pure form. youtube.com When the gene for the antigen has been cloned, it can be overexpressed in a host system like E. coli to produce large quantities of the recombinant protein. nih.govmdpi.com The purification process typically involves several chromatography steps. For instance, if the recombinant protein is engineered to have a tag (e.g., a His-tag), immobilized metal-ion affinity chromatography (IMAC) can be used for a highly specific, single-step purification. nih.govmdpi.com Other methods like ion-exchange chromatography, which separates proteins based on net charge, and gel filtration chromatography, which separates based on size, can also be employed. youtube.com
Once purified, the protein is characterized to confirm its identity and purity using techniques such as SDS-PAGE (to check its molecular weight and purity) and Western blotting (to confirm its identity using specific antibodies). nih.gov
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which can be used to identify and characterize proteins. A particularly valuable application in antigen research is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for epitope mapping. rapidnovor.com An epitope is the specific region on an antigen that an antibody binds to. creative-proteomics.com
The HDX-MS workflow involves the following steps:
Deuterium Labeling: The antigen is incubated in a buffer made with heavy water (D₂O). Amide hydrogens on the protein's backbone that are exposed to the solvent will exchange with deuterium atoms.
Binding and Quenching: The process is repeated with the antigen bound to its specific antibody. The antibody protects the epitope region from the solvent, so fewer hydrogens in this area are exchanged for deuterium. frontiersin.org The exchange reaction is then quenched by lowering the pH and temperature.
Digestion and Analysis: The antigen (both with and without the antibody) is digested into smaller peptides, typically using an enzyme like pepsin. creative-proteomics.com These peptides are then analyzed by a mass spectrometer to measure the amount of deuterium uptake in different regions of the protein.
Epitope Identification: By comparing the deuterium uptake between the bound and unbound states, researchers can identify the specific peptides that were protected by the antibody. This protected region is the epitope. frontiersin.orgnih.gov HDX-MS is effective for identifying both linear and conformational epitopes. rapidnovor.com
Determining the high-resolution, three-dimensional structure of an antigen is crucial for understanding its function and for rational vaccine or therapeutic design. bu.edu The two primary techniques for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netnih.gov
X-ray Crystallography: This is the most widely used method for determining the atomic structure of macromolecules. kbdna.com The first, and often most challenging, step is to grow a well-ordered crystal of the purified protein. bu.edu This crystal is then exposed to an intense beam of X-rays. The atoms in the crystal diffract the X-rays into a specific pattern of spots, which is recorded on a detector. kbdna.com By analyzing the position and intensity of these spots, scientists can calculate the electron density of the molecule and build an atomic model of the protein's structure. bu.edu
NMR Spectroscopy: Unlike crystallography, which requires a solid crystal, NMR spectroscopy determines the structure of proteins in solution, which can be closer to their native physiological state. researchgate.net This technique relies on the magnetic properties of atomic nuclei. It can provide detailed information about the dynamics and flexibility of a protein in addition to its static structure. However, NMR is generally limited to smaller proteins (typically less than 50 kDa). researchgate.net
The combination of these techniques can be particularly powerful; for example, NMR can be used to screen for conditions that favor crystallization or to study the dynamics of a protein whose static structure was solved by crystallography. nih.govnih.gov
Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
|---|---|---|
| Sample State | Solid, well-ordered crystal. | In solution. researchgate.net |
| Resolution | Typically higher, often to atomic resolution. kbdna.com | Generally lower resolution than crystallography. |
| Molecular Size | No theoretical size limit. researchgate.net | Generally limited to smaller proteins (<50 kDa). researchgate.net |
| Information Provided | Provides a static, high-resolution 3D structure. | Provides information on 3D structure and molecular dynamics/flexibility. researchgate.net |
| Major Bottleneck | Growing high-quality crystals. bu.edu | Can be complex and time-consuming for resonance assignment. |
Epitope Mapping Methodologies (e.g., peptide arrays, alanine scanning, shotgun mutagenesis)
Epitope mapping is essential for defining the specific amino acid residues of an antigen that are recognized by an antibody. This information is critical for understanding the mechanism of action and for the potential refinement of antibody-based diagnostics and therapeutics. While specific epitope mapping studies for the PD7 monoclonal antibody on the Asp f I ribotoxin are not extensively detailed in publicly available literature, the common methodologies for such characterization are well-established.
Peptide Arrays: This high-throughput method involves synthesizing a large number of peptides that correspond to overlapping segments of the target antigen, in this case, Asp f I. These peptides are immobilized on a solid surface, such as a glass slide or membrane. nih.govmybiosource.com The array is then incubated with the PD7 antibody to identify the specific short linear sequences to which the antibody binds. This technique is particularly useful for identifying linear epitopes. For related Aspergillus fumigatus allergens like Asp f 1 and Asp f 2, peptide arrays have been used to identify immunodominant regions and B-cell epitopes by screening with patient sera containing polyclonal antibodies. nih.govresearchgate.netscispace.com
Alanine Scanning Mutagenesis: This technique is used to identify key amino acid residues within an epitope that contribute most significantly to the binding energy of the antibody-antigen interaction. wikipedia.orgtaylorandfrancis.com In this process, individual amino acid residues of the Asp f I protein, particularly in regions suspected to form the epitope, are systematically mutated to alanine. mybiosource.combiorxiv.org Alanine is chosen because its small, neutral side chain removes the original side chain's contribution to binding without drastically altering the protein's backbone structure. wikipedia.org The effect of each mutation on the binding of the PD7 antibody is then measured. A significant reduction or loss of binding indicates that the mutated residue is a critical component of the epitope. nih.gov
Shotgun Mutagenesis: This is a more advanced, high-throughput version of alanine scanning. nih.gov A comprehensive library of plasmids is created, where each clone contains a single amino acid mutation (often to alanine) at a different position within the target antigen, Asp f I. integralmolecular.comintegralmolecular.com These mutant proteins are then expressed in human cells arrayed in microplates and tested for their reactivity with the PD7 antibody, typically using high-throughput flow cytometry. nih.govintegralmolecular.com This method allows for the rapid analysis of hundreds of mutations, providing a detailed map of both linear and conformational epitopes at single amino acid resolution. integralmolecular.com
| Methodology | Principle | Application to PD7 Antigen | Key Advantage |
| Peptide Arrays | Binding of antibody to short, overlapping synthetic peptides from the antigen. | Identification of the linear amino acid sequence of the PD7 epitope on Asp f I. | High-throughput screening for linear epitopes. |
| Alanine Scanning | Systematic mutation of individual amino acid residues to alanine to test their importance in binding. | Pinpointing critical residues within the PD7 epitope that are essential for PD7 mAb binding. | Determines the energetic contribution of individual side chains to the binding interaction. wikipedia.orguci.edu |
| Shotgun Mutagenesis | High-throughput expression and analysis of a comprehensive library of single-point mutants. | Rapid and detailed mapping of the complete PD7 epitope, including conformational elements. | Provides high-resolution epitope data for complex proteins expressed in their native state. nih.govintegralmolecular.com |
Immunological and Cellular Assays
A suite of immunological and cellular assays is vital for characterizing the this compound, its expression, and its interaction with the PD7 monoclonal antibody.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. nih.govnih.gov For the this compound, flow cytometry could be employed to detect its expression on the surface of Aspergillus fumigatus spores or hyphae. In this application, fungal cells would be incubated with a fluorescently labeled PD7 antibody. rndsystems.com The cells are then analyzed by a flow cytometer, which can quantify the percentage of cells expressing the antigen and the intensity of expression on each cell. nih.gov While this method is standard for cell surface protein analysis, specific studies demonstrating the surface expression of the this compound on Aspergillus via flow cytometry are not prominently documented. The technique is, however, widely used for single-cell analysis and sorting of Aspergillus fumigatus. nih.gov
Immunohistochemistry (IHC) and Immunocytochemistry (ICC) are techniques used to visualize the presence and location of an antigen within tissue sections or cells, respectively. bio-rad-antibodies.com These methods are particularly valuable for diagnosing invasive aspergillosis by detecting the fungus directly in patient biopsies. For formalin-fixed paraffin-embedded (FFPE) tissues, the process involves deparaffinization, rehydration, and an antigen retrieval step to unmask the epitope. novusbio.comthermofisher.com The tissue section is then incubated with the primary antibody (e.g., PD7 mAb). A secondary antibody conjugated to an enzyme or fluorophore is used for detection, allowing for the visualization of the antigen's location within the tissue architecture. thermofisher.com Several studies have successfully used other monoclonal antibodies to detect Aspergillus antigens in FFPE tissues from infected mice and humans, demonstrating the utility of this approach for diagnostic purposes. nih.govmdpi.comresearchgate.net
Immunoprecipitation (IP) is a method used to isolate a specific antigen from a complex mixture, such as a cell lysate, using an antibody immobilized on a solid support. The isolated antigen can then be analyzed by various techniques, including mass spectrometry or immunoblotting.
Immunoblotting, or Western blotting, is used to detect specific proteins in a sample. In the context of the this compound, protein extracts from Aspergillus fumigatus cultures are separated by size via gel electrophoresis and transferred to a membrane. The membrane is then incubated with the PD7 monoclonal antibody, which binds specifically to the Asp f I protein. A labeled secondary antibody is used to visualize the band corresponding to the antigen. This technique has been successfully used with the PD7 mAb to confirm its specificity for various Aspergillus ribotoxins, including Asp f I and mitogillin. nih.govresearchgate.net
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures biomolecular interactions in real-time. springernature.comnih.gov One interacting partner (e.g., the PD7 antibody) is immobilized on a sensor chip, and the other (the Asp f I antigen) is flowed over the surface. youtube.com The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram, allowing for the calculation of kinetic constants. youtube.comrouken.bio
Bio-Layer Interferometry (BLI): BLI is another optical, label-free technology for measuring biomolecular interactions. Research on the PD7 mAb has utilized BLI to measure its binding kinetics. In this setup, the PD7 antibody was immobilized on an anti-mouse Fc capture biosensor, and its interaction with the Asp f I antigen was measured to determine the on- and off-rates of the binding. nih.gov
| Assay | Principle | Information Gained |
| SPR | Measures changes in refractive index upon molecule binding to a sensor surface. | Association rate (k_a), Dissociation rate (k_d), Affinity (K_D). |
| BLI | Measures interference pattern of white light reflected from a biosensor tip. | Association rate (k_a), Dissociation rate (k_d), Affinity (K_D). |
In Vitro Cellular Models
In vitro models are indispensable for studying the host-pathogen interactions involving Aspergillus fumigatus and its secreted products like the Asp f I ribotoxin. These models allow for controlled investigation of the antigen's effect on host cells.
Commonly used models include:
Human Lung Epithelial Cell Lines (e.g., A549): These cells are used to model the initial interaction of the fungus and its secreted antigens with the airway epithelium. Studies have used A549 cells to investigate epithelial damage, cytokine responses, and signaling pathway activation upon exposure to Aspergillus conidia or culture filtrates containing secreted proteins. biorxiv.orgmdpi.com
Fibroblast Cell Lines (e.g., NIH/3T3): These models can be used to study the effect of fungal antigens on stromal cells, which is relevant to tissue remodeling and fibrosis seen in chronic fungal diseases. mdpi.com
Air-Liquid Interface (ALI) Models: ALI cultures of primary human bronchial epithelial cells or cell lines like Calu-3 provide a more physiologically relevant model of the airway epithelium, complete with differentiation, mucus production, and cilia formation. These models are used to study barrier function disruption caused by secreted fungal products, including proteases and toxins. nih.govresearchgate.net
These cellular models are crucial for elucidating the pathogenic mechanisms of Asp f I and for testing the potential neutralizing or protective effects of the PD7 antibody in a controlled laboratory setting.
Cell Lines and Primary Cell Cultures
In vitro studies of the D7-FIB antigen rely on cell models that naturally express this surface molecule. Both immortalized cell lines and primary cell cultures serve as essential tools for its characterization.
Primary Cell Cultures: Human Fibroblasts and Epithelial Cells Primary cultures are sourced directly from tissue and more closely represent the physiological state of cells in vivo. Human foreskin fibroblasts (HFFs) were the original immunogen used to generate the D7-FIB monoclonal antibody and are a principal model for studying this antigen. nih.govpsu.edunih.govjove.com
Isolation and Culture: Neonatal human foreskin is a common source for isolating fibroblasts and keratinocytes. psu.edujove.com The tissue undergoes enzymatic and mechanical separation to dissociate the epidermal and dermal layers. Fibroblasts are then isolated from the dermal layer, often through enzymatic digestion, and cultured in specialized media. nih.govpsu.edujove.com These primary cells have a limited lifespan in culture but provide a physiologically relevant system for studying the antigen in its native cellular context. nih.gov
Research Applications: Primary fibroblasts are used to study cellular damage, mitochondrial function, and wound healing. nih.gov In the context of the D7-FIB antigen, these cultures are critical for characterizing its baseline expression, regulation, and involvement in fibroblast-specific processes like extracellular matrix deposition and tissue remodeling.
Immortalized Cell Lines: KG-1 The KG-1 cell line, derived from a patient with acute myelogenous leukemia, is a well-established model used in immunology, cancer research, and toxicology. cytion.comcytion.combcrj.org.br This cell line is routinely used to test the D7-FIB antibody, indicating it expresses the corresponding antigen.
Characteristics: KG-1 cells are myeloblasts that can be differentiated into macrophages and respond to colony-stimulating factor (CSF). bcrj.org.br They grow in suspension and are characterized by the expression of hematopoietic markers like CD34 and HLA-DR. cytion.com
Research Applications: As a consistent and endlessly renewable resource, the KG-1 cell line is valuable for high-throughput screening, biochemical analysis of the D7-FIB antigen, and studies requiring large numbers of cells. Its use allows for standardized assays to investigate the antigen's structure and its potential role in hematopoietic cell biology. cytion.com
Below is a table summarizing the key cell models used for studying the D7-FIB antigen.
Interactive Data Table: Cell Models for D7-FIB Antigen Research| Cell Type | Model Type | Key Characteristics | Common Research Applications |
|---|---|---|---|
| Human Foreskin Fibroblasts (HFFs) | Primary Culture | Derived directly from tissue; limited lifespan; physiologically relevant. | Wound healing studies, ECM production, toxicity screening. |
| Human Epithelial Cells (Keratinocytes) | Primary Culture | Isolated from the epidermal layer of the skin. | Skin barrier function, cell differentiation studies. |
| KG-1 | Immortalized Cell Line | Human acute myelogenous leukemia; suspension culture; expresses hematopoietic markers. | Immunology research, cancer biology, flow cytometry standardization. |
Co-culture Systems for Interaction Studies
To understand the function of the D7-FIB antigen in a multicellular environment, co-culture systems are employed. These in vitro models are designed to study the complex interactions between fibroblasts or epithelial cells and other cell types, such as immune cells or cancer cells. frontiersin.orgnih.govresearchgate.netd-nb.info
Transwell Co-culture Systems: This method uses a permeable membrane to separate two different cell populations within the same culture well. spandidos-publications.com For instance, fibroblasts expressing the D7-FIB antigen can be grown on the bottom of the well, while cancer cells or immune cells are cultured on the insert above. spandidos-publications.com This setup allows for the study of paracrine signaling (communication via secreted soluble factors) without direct cell-to-cell contact. spandidos-publications.com
Conditioned Media Studies: In this approach, media from a primary culture of fibroblasts is collected, filtered to remove cells, and then applied to a secondary culture of another cell type (e.g., tumor cells). frontiersin.orgspandidos-publications.com This helps determine how factors secreted by fibroblasts influence the behavior of the other cells. frontiersin.org
Direct Co-culture and 3D Models: For studying contact-dependent interactions, fibroblasts are cultured in direct contact with other cells, such as cancer cells, to form a mixed population. ciberonc.esresearchgate.netnih.gov More advanced 3D models, such as spheroids, can be generated where cancer cells are embedded within a matrix populated by fibroblasts. mdpi.com These models more accurately mimic the tumor microenvironment and are used to investigate processes like tumor cell invasion and drug resistance influenced by fibroblasts. ciberonc.esmdpi.com These systems would be invaluable for exploring the role of the D7-FIB antigen in mediating such direct interactions.
Interactive Data Table: Co-culture Methodologies
| Methodology | Principle | Type of Interaction Studied |
|---|---|---|
| Transwell System | Cells are physically separated by a permeable membrane. | Paracrine (soluble factor) signaling. |
| Conditioned Media | Media from one cell culture is transferred to another. | Paracrine (soluble factor) signaling. |
| Direct Co-culture | Different cell types are grown in the same dish in physical contact. | Juxtacrine (contact-dependent) and paracrine signaling. |
| 3D Spheroid Models | Cells are grown in a 3D aggregate, often embedded in a matrix. | Complex cell-cell and cell-matrix interactions in a tissue-like structure. |
Animal Models for In Vivo Research (e.g., transgenic mice, swine models)
In vivo research on the D7-FIB antigen is complicated by its species specificity; the D7-FIB antibody does not react with mouse or rat tissues. This limitation necessitates the use of specialized animal models to study its function in a living organism.
Humanized Mouse Xenograft Models: Standard laboratory mice cannot be used to study the D7-FIB antigen directly. The primary alternative is the use of humanized mouse models. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov These are typically immunodeficient mouse strains (e.g., NOD-scid IL2rγnull or NSG mice) that can accept grafts of human cells or tissues without rejection. biorxiv.orgnih.gov
Cell-Derived Xenografts (CDX): Human cells expressing the D7-FIB antigen (like fibroblasts or KG-1 cells) can be injected into these mice to form tumors or engraft in specific tissues. aacrjournals.org
Engineered Skin Grafts: A more sophisticated approach involves generating engineered human skin from keratinocytes and fibroblasts and grafting it onto immunodeficient mice. biorxiv.orgbiorxiv.org This creates a reductionist system to study human skin-resident cells and their interactions with adoptively transferred human immune cells in an in vivo setting. biorxiv.orgresearchgate.net Such a model would be ideal for investigating the D7-FIB antigen's role in cutaneous immunity and inflammation.
Swine Models: The pig is increasingly recognized as a valuable translational model for dermatological research due to the significant anatomical, physiological, and immunological similarities between porcine and human skin. mdpi.commdbneuro.comnih.govaltasciences.commdbneuro.comdrugdiscoveryonline.comnih.govresearchgate.netnih.gov
Anatomical Similarity: Pig skin resembles human skin in its thickness, hair follicle density, dermal-epidermal junction structure, and collagen content. nih.gov Importantly, wound healing in pigs occurs primarily through re-epithelialization, similar to humans, rather than contraction as seen in rodents. mdbneuro.comresearchgate.net
Translational Relevance: These similarities make swine an excellent model for studying wound healing, skin toxicology, and the efficacy of dermally applied therapies. nih.govaltasciences.com While direct reactivity of the D7-FIB antibody with pig tissue has not been reported, the swine model offers a highly relevant physiological environment for future studies, potentially through the use of genetically engineered pigs expressing the human D7-FIB antigen. nih.gov
Interactive Data Table: In Vivo Research Models
| Model | Description | Advantages for D7-FIB Antigen Research | Limitations |
|---|---|---|---|
| Humanized Mouse (Xenograft) | Immunodeficient mouse (e.g., NSG) engrafted with human cells or tissues. | Allows for in vivo study of a human-specific antigen. Can model human cell interactions. biorxiv.orgnih.gov | Lacks a complete, syngeneic immune system; potential for graft-versus-host disease. nih.gov |
| Swine (Pig) Model | Use of domestic pigs or minipigs for research. | High anatomical and physiological similarity of skin to humans. nih.govresearchgate.net Relevant for wound healing and dermatological studies. nih.gov | Lack of specific reagents; higher cost and specialized housing required compared to mice. mdpi.com |
Hypotheses and Future Research Directions for Pd7 Antigen
Unexplored Functions and Regulatory Pathways
Hypotheses regarding unexplored functions and regulatory pathways for entities associated with "PD7 antigen" are diverse, reflecting the different molecules involved. For the CD45RB isoform, a key area involves further elucidating its precise role in modulating T cell receptor (TCR) signaling thresholds beyond known interactions with Src-family kinases like Lck and Fyn. genecards.orgdocking.orgxenbase.org Future studies could investigate how CD45RB expression levels and localization are fine-tuned during different stages of lymphocyte development and activation, and how these dynamics impact downstream signaling cascades and cellular outcomes. The influence of the cellular microenvironment and post-translational modifications on CD45RB function also warrants further investigation. Additionally, the potential for CD45RB to interact with previously unidentified adaptor proteins or signaling molecules could reveal novel regulatory pathways. genecards.orguniprot.orgreactome.orgdrugbank.com
In the context of Aspergillus fumigatus ribotoxin Asp f I, future research could focus on its complete functional profile beyond its known ribonucleolytic activity and allergenicity. reactome.orgmitoproteome.orgthermofisher.comucm.es Hypotheses could explore whether Asp f I has uncharacterized roles in fungal pathogenesis, such as modulating host cell death pathways or interfering with other host defense mechanisms. Investigating the regulatory pathways controlling Asp f I production and secretion by A. fumigatus during different growth phases and in response to environmental cues could provide insights into fungal virulence. reactome.orgmitoproteome.org
For the miniature swine MHC class I antigen, future research could delve into its specific peptide-binding repertoire and how this influences immune surveillance in pigs. reactome.org Understanding the regulatory elements controlling the expression of the gene encoding this antigen (potentially related to the PD1 gene) could reveal mechanisms of immune evasion in swine diseases. reactome.org
Elucidation of Conformational Epitopes and Their Functional Impact
The elucidation of conformational epitopes on the entities associated with "this compound" is a critical area for future research. For CD45RB, while antibodies like PD7/26 recognize specific epitopes, the detailed three-dimensional structures of these epitopes and how they change upon protein conformational shifts or interactions with other molecules remain largely unexplored. uniprot.orgreactome.orgdrugbank.comreactome.org Future studies employing advanced structural techniques such as cryo-electron microscopy or X-ray crystallography could provide high-resolution insights into the conformational epitopes of CD45RB and its different isoforms. Correlating specific conformational states with functional activity, such as phosphatase activity or interaction with downstream targets, could reveal how epitope presentation influences signaling. genecards.orgdocking.orgxenbase.org
For Asp f I, identifying and characterizing conformational epitopes could be crucial for understanding its interaction with host immune receptors and developing targeted diagnostics or immunotherapies. reactome.orgmitoproteome.orgthermofisher.com Similarly, detailed mapping of conformational epitopes on the miniature swine MHC class I antigen could inform vaccine design strategies for swine diseases. reactome.org
Development of Novel Research Tools and Methodologies
The development of novel research tools and methodologies is essential for advancing the study of entities associated with "this compound." While antibodies like PD7/26 are established tools for detecting CD45RB, future efforts could focus on generating probes that can monitor conformational changes in the antigen in real-time in live cells. docking.orgxenbase.orguniprot.orgreactome.orgdrugbank.comreactome.orgfishersci.castthomas.ac.infrontiersin.orgnih.govrna-society.orggenecards.org Developing highly specific inhibitors or activators targeting particular functional domains or epitopes could provide valuable tools for dissecting their roles in signaling pathways. xenbase.orgfishersci.caeurofinsdiscovery.comsigmaaldrich.com
For Asp f I, novel methodologies for detecting low concentrations of the ribotoxin in clinical samples could improve the diagnosis of invasive aspergillosis. reactome.orgmitoproteome.org This could involve developing highly sensitive biosensors or advanced mass spectrometry-based approaches. reactome.orgmitoproteome.org Research tools for studying the interaction of Asp f I with host ribosomes and other cellular components at a molecular level are also needed. thermofisher.comucm.es
Regarding the swine MHC class I antigen, developing transgenic animal models or gene editing techniques (e.g., CRISPR/Cas9) to manipulate its expression or introduce specific alleles could provide powerful tools for studying its role in immune responses and disease susceptibility in pigs. reactome.org
Comparative Studies Across Species and Isoforms
Comparative studies across species and isoforms represent a significant future research direction. For CD45, comparing the structure, expression patterns, and function of CD45RB and other isoforms (CD45RA, RC, RO) across different species could reveal conserved and divergent roles in immune system evolution and function. genecards.orgdocking.orgxenbase.orguniprot.orgreactome.orgdrugbank.comreactome.orgnih.govrna-society.orggenecards.org Investigating how alternative splicing of the PTPRC gene is regulated in different species and cell types could provide insights into the mechanisms controlling isoform diversity. uniprot.orgreactome.orgdrugbank.comreactome.org
Comparing the characteristics of ribotoxins from different Aspergillus species and other fungi could shed light on the evolution of this protein family and identify structural features critical for their activity and antigenicity. reactome.orgmitoproteome.orgthermofisher.comucm.es Comparative studies of MHC class I antigens in different swine breeds and other livestock species could inform our understanding of genetic resistance or susceptibility to infectious diseases. reactome.orgstthomas.ac.ingenecards.orggenecards.orgbio-rad-antibodies.comillinois.edugenecards.orggenecards.orgumass.edu
Systems Biology Approaches to Map this compound Networks
Applying systems biology approaches is crucial for mapping the complex networks in which the entities associated with "this compound" operate. For CD45RB, this involves integrating data from proteomics, transcriptomics, and phosphoproteomics to build comprehensive maps of its interactions with other proteins and its impact on cellular signaling pathways. genecards.orgdocking.orgxenbase.org Network analysis could identify critical nodes and pathways influenced by CD45RB and predict the consequences of perturbing its activity.
For Asp f I, systems biology could be used to model the interaction between the ribotoxin and host cellular machinery, identifying key host factors that are targeted or modulated by Asp f I. thermofisher.comucm.es This could involve integrating data from studies on host-pathogen interactions and cellular responses to fungal infection.
Q & A
Q. How to validate the specificity of the PD7/26 + 2B11 anti-CD45 antibody in immunohistochemistry (IHC-P)?
Methodological Answer: Validation requires a multi-step approach:
- Positive/Negative Controls : Use human leukocyte-rich tissues (e.g., lymph nodes) as positive controls and tissues lacking CD45 (e.g., erythrocytes) as negative controls .
- Blocking Peptide Assays : Pre-incubate the antibody with a CD45-specific blocking peptide; loss of staining confirms specificity .
- Cross-Reactivity Checks : Test against non-human tissues (e.g., murine or primate samples) to confirm species-specific reactivity .
- Dilution Optimization : Titrate the antibody across a range (e.g., 1:50–1:500) to identify the optimal signal-to-noise ratio for IHC-P .
Q. What experimental design considerations are critical for leukocyte profiling using PD7/26 + 2B11?
Methodological Answer:
- Tissue Fixation : Prolonged formalin fixation can mask epitopes. Limit fixation to 24–48 hours and use antigen retrieval methods (e.g., citrate buffer at pH 6.0) .
- Multiplex Staining : Pair PD7 with lineage-specific markers (e.g., CD3 for T-cells, CD20 for B-cells) to avoid spectral overlap. Use sequential staining protocols with heat-mediated antibody stripping .
- Quantitative Analysis : Employ software like QuPath to standardize staining intensity thresholds across samples .
Advanced Research Questions
Q. How to resolve discrepancies in PD7 antigen detection between fresh-frozen and formalin-fixed paraffin-embedded (FFPE) tissues?
Methodological Answer: Discrepancies often arise from epitope degradation during fixation. Mitigate this by:
- Epitope Retrieval Optimization : Compare enzymatic (e.g., proteinase K) vs. heat-induced retrieval (HIER) methods. HIER with EDTA (pH 9.0) outperforms citrate buffer for CD45 in FFPE .
- Signal Amplification : Use tyramide-based amplification (TSA) for low-abundance targets in FFPE. Validate with RNAscope to confirm CD45 mRNA expression .
- Cross-Validation : Perform flow cytometry on fresh tissue aliquots to confirm IHC results .
Q. What statistical approaches are appropriate for analyzing PD7/26 + 2B11 staining heterogeneity in tumor microenvironments?
Methodological Answer:
- Spatial Analysis : Use spatial transcriptomics tools (e.g., Visium) to correlate PD7 staining with regional gene expression profiles .
- Cluster Analysis : Apply unsupervised clustering (e.g., k-means) to segment leukocyte infiltration patterns. Validate clusters with multiplexed fluorescence .
- Survival Correlation : Use Cox proportional hazards models to assess associations between PD7 staining intensity and patient outcomes. Adjust for covariates like tumor stage and treatment history .
Q. How to address conflicting data on PD7/26 + 2B11 cross-reactivity with CD45 isoforms?
Methodological Answer:
- Isoform-Specific Assays : Perform Western blotting with isoform-specific antibodies (e.g., CD45RA vs. CD45RO) to identify cross-reactivity .
- CRISPR Knockdown : Use CD45 isoform-knockout cell lines (e.g., Jurkat cells with CD45 exon deletions) to confirm antibody specificity .
- Structural Modeling : Compare the PD7 epitope (amino acid 76–120 of CD45) with isoform sequences to predict binding affinity .
Data Contradiction Analysis
Q. How to reconcile inconsistent PD7 staining results in hematopoietic malignancies?
Methodological Answer:
- Sample Cohort Stratification : Subgroup analyses by malignancy type (e.g., AML vs. CLL) may reveal disease-specific epitope modifications .
- Technical Replicates : Repeat staining across multiple batches with blinded scoring to rule out inter-operator variability .
- Meta-Analysis : Aggregate data from public repositories (e.g., Human Protein Atlas) to benchmark observed staining against large-scale datasets .
Comparative and Optimization Studies
Q. How does PD7/26 + 2B11 compare to other anti-CD45 clones (e.g., HI30) in sensitivity and specificity?
Methodological Answer:
- Side-by-Side Titration : Compare detection limits using serial dilutions of PD7 and HI30 on identical tissue sections .
- Flow Cytometry Cross-Validation : Assess concordance in leukocyte gating strategies between clones .
- Epitope Mapping : Use peptide arrays to map binding regions and identify clone-specific biases .
Q. What protocols optimize PD7/26 + 2B11 for dual-staining with phosphorylated epitopes (e.g., pSTAT)?
Methodological Answer:
- Fixation-Phosphorylation Balance : Use zinc-based fixatives to preserve phosphorylation while retaining CD45 antigenicity .
- Sequential Staining Order : Stain phosphorylated epitopes first, as PD7’s HIER steps may denature labile phosphorylation sites .
- Signal Separation : Employ fluorophores with minimal emission overlap (e.g., Alexa Fluor 647 for PD7, FITC for pSTAT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
